Physical properties of 4-aminoisothiazole derivatives
This guide details the physical properties, synthesis, and stability profiles of 4-aminoisothiazole derivatives . CRITICAL DISTINCTION: This guide focuses strictly on isothiazoles (1,2-thiazoles), where sulfur and nitrog...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical properties, synthesis, and stability profiles of 4-aminoisothiazole derivatives .
CRITICAL DISTINCTION: This guide focuses strictly on isothiazoles (1,2-thiazoles), where sulfur and nitrogen are adjacent. Do not confuse these with thiazoles (1,3-thiazoles), which are structurally distinct and possess different stability profiles.
Part 1: Structural Architecture & Electronic Properties
1.1 The Isothiazole Core
The 4-aminoisothiazole scaffold is a 5-membered aromatic heterocycle characterized by a weak N–S bond and significant electron delocalization.[1] Unlike its 1,3-isomer (thiazole), the 1,2-isothiazole system exhibits unique "pseudo-aromatic" character due to the higher electronegativity of the adjacent nitrogen, which polarizes the sulfur atom.
Aromaticity: The ring possesses 6
-electrons (4 from carbons/nitrogen, 2 from sulfur lone pair). However, the N–S bond is susceptible to cleavage under reductive conditions, making the ring less robust than thiophene or pyridine.
Electronic Distribution: The 4-position in isothiazole is naturally nucleophilic (highest electron density). Introducing an amino group (
) at C4 further enriches this position, creating a "push-pull" system with the electron-withdrawing C=N bond.
Tautomerism: While the amino form is dominant, 4-aminoisothiazoles can theoretically access imino tautomers, particularly when fused or substituted with electron-withdrawing groups at C3/C5.
1.2 Graphviz Visualization: Electronic Resonance
The following diagram illustrates the resonance stabilization and the electronic activation of the C4 position.
Figure 1: Electronic resonance effects in 4-aminoisothiazole. The amino group donates density (Resonance B), countering the electron-withdrawing nature of the N-S bond.
Part 2: Physicochemical Profiling
2.1 Stability and Handling
The Free Base Paradox: 4-Aminoisothiazole (free base) is inherently unstable. It is an electron-rich amine that rapidly undergoes oxidative decomposition or polymerization upon exposure to air and light.
Standard Form: It is almost exclusively isolated, stored, and utilized as a salt (e.g., hydrochloride or hydrobromide ) or as a stabilized ester (e.g., methyl 4-aminoisothiazole-3-carboxylate ).
Storage: Salts must be stored at -20°C under inert atmosphere (Ar/N2).
2.2 Key Physical Data
The following table aggregates data for the core scaffold and its most common stable derivative.
Note on pKa: The isothiazole ring nitrogen is significantly less basic (pKa -0.5) than pyridine (pKa 5.2). Consequently, protonation of 4-aminoisothiazole occurs preferentially at the exocyclic amine, but even this amine is weakly basic compared to aniline due to the electron-poor heterocyclic ring.
Part 3: Spectroscopic Signatures
3.1 Nuclear Magnetic Resonance (NMR)
The 1,2-position of heteroatoms creates a distinct chemical shift pattern compared to thiazoles.
H NMR (DMSO-d, 400 MHz) for 4-Amino-3-methylisothiazole HCl:
2.30 ppm (s, 3H): Methyl group at C3.
4.60 - 5.50 ppm (br s, 2H): Exocyclic protons. Note: This signal is broad and concentration-dependent due to exchange.
8.50 - 9.00 ppm (s, 1H): Proton at C5. This proton is highly deshielded due to the adjacent sulfur and the aromatic ring current. It is also acidic and can exchange with .
3.2 Infrared Spectroscopy (IR)
Primary Amine: Doublet band at 3400–3200 cm
(N–H stretching).
C=N Ring Stretch: Distinct band at ~1500–1550 cm
.
Ester Carbonyl (if present): Strong band at ~1700 cm
.
Part 4: Synthetic Methodologies
4.1 Synthesis of Methyl 4-aminoisothiazole-3-carboxylate
This is the industry-standard method for generating a stable 4-aminoisothiazole building block. It utilizes the Thorpe-Ziegler cyclization .[1]
Protocol:
Reagents: Methyl thioglycolate, malononitrile, base (NaOMe).
Mechanism: Condensation forms an intermediate thio-enamine which cyclizes onto the nitrile.
Procedure:
Dissolve methyl thioglycolate (1.0 eq) and malononitrile (1.0 eq) in Methanol.
Add Sodium Methoxide (2.0 eq) dropwise at 0°C.
Stir at room temperature for 12 hours.
Quench with dilute HCl to pH 7.
Filter the precipitate. Recrystallize from Ethanol.
Yield: Typically 60-75%.
Validation: Product is stable in air and suitable for further derivatization (e.g., amide coupling).
4.2 Synthesis via Reduction (Historical)
Precursor: 4-Nitroisothiazole.
Reagent:
or .
Caveat: The product must be isolated as the hydrochloride salt immediately to prevent decomposition.
Figure 2: Synthetic route to stable 4-aminoisothiazole derivatives.
Part 5: Medicinal Chemistry Applications[1]
5.1 Bioisosterism
The 4-aminoisothiazole moiety is a valuable bioisostere for:
Anilines: Reduces lipophilicity (LogP) and metabolic liability (avoids quinone-imine formation common with electron-rich anilines).
Aminopyridines: Modulates basicity. The lower pKa of the isothiazole amine reduces protonation at physiological pH, potentially improving membrane permeability (CNS penetration).
5.2 Reactivity in Drug Design
Sandmeyer Reactions: The 4-amino group can be diazotized (using
) to introduce halogens (Cl, Br, I) at the C4 position, creating 4-haloisothiazoles which are versatile coupling partners.
Amide Coupling: The amine is sufficiently nucleophilic to react with acid chlorides or carboxylic acids (with HATU/EDC) to form stable amides.
Fused Systems: Condensation with 1,3-dicarbonyls yields isothiazolo[5,4-b]pyridines, a scaffold found in various kinase inhibitors.
References
Synthesis of Methyl 4-aminoisothiazole-3-carboxylate
Tor, Y. et al. "Synthesis of methyl 4-aminoisothiazole-3-carboxylate via Thorpe–Ziegler cyclization.
Isothiazole Physical Properties & pKa
Thieme Chemistry. "Product Class 15: Isothiazoles." Science of Synthesis.
Crystal Structure & Stability
Hadidi, K. "Fluorescent Puromycin Derivatives Containing Functionalized Adenosine Analogues.
General Isothiazole Chemistry
Medwin Publishers. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance."
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
The Isothiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the architecture of medicinally relevant molecules.[1] Its unique electronic properties, arising from the electronegative heteroatoms, and its ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This designation reflects its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas.[2][3] Isothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[4][5] The stability of the isothiazole ring and the potential for substitution at its carbon atoms provide a robust framework for the design of novel therapeutic agents.
The Isothiazole-3,5-dicarboxylate Core: Unique Structural and Electronic Features
This guide focuses on a specific, yet underexplored, member of this family: the isothiazole-3,5-dicarboxylate scaffold. The presence of two carboxylate groups at the 3 and 5 positions dramatically influences the electronic nature of the heterocyclic core, withdrawing electron density and creating a unique electrostatic potential surface. These substituents serve as versatile handles for further chemical modifications, allowing for the generation of diverse libraries of compounds through the formation of amides, esters, and other derivatives. The dicarboxylate functionality also introduces the potential for bidentate chelation of metal ions or dual interactions with receptor binding sites, opening up avenues for the design of highly specific enzyme inhibitors or modulators of protein-protein interactions.
Scope and Objectives of this Guide
This technical guide provides a comprehensive overview of the isothiazole-3,5-dicarboxylate scaffold for researchers, scientists, and drug development professionals. It is designed to serve as a practical resource, offering in-depth insights into the synthesis, chemical properties, and potential medicinal chemistry applications of this intriguing heterocyclic core. By presenting detailed experimental protocols, exploring potential biological targets through analogy with related structures, and outlining future research directions, this guide aims to stimulate further investigation and unlock the full therapeutic potential of the isothiazole-3,5-dicarboxylate scaffold.
Synthesis of the Isothiazole-3,5-dicarboxylate Scaffold
The construction of the isothiazole ring has historically presented challenges due to the instability of key intermediates.[1] However, modern synthetic methodologies have made this scaffold more accessible.
Key Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most direct and versatile method for the synthesis of the isothiazole-3,5-dicarboxylate core is the [3+2] cycloaddition reaction between a nitrile sulfide and an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[2] This pericyclic reaction is highly efficient and proceeds through a concerted mechanism.
The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (the nitrile sulfide) with a dipolarophile (the alkyne).[6] The reaction proceeds through a concerted, often asynchronous, [π4s + π2s] cycloaddition via a six-electron, aromatic transition state.[6] The nitrile sulfide can be generated in situ from various precursors, such as oxathiazolones, which upon heating, extrude carbon dioxide to yield the reactive dipole.
Caption: Mechanism of [3+2] Cycloaddition.
This protocol describes a general procedure for the synthesis of dimethyl isothiazole-3,5-dicarboxylate via the in situ generation of a nitrile sulfide from an oxathiazolone precursor and its subsequent cycloaddition with DMAD.
Materials:
Aryl or alkyl oxathiazolone precursor
Dimethyl acetylenedicarboxylate (DMAD)
Anhydrous toluene or xylene
Inert atmosphere (Nitrogen or Argon)
Standard glassware for organic synthesis
Procedure:
To a solution of the oxathiazolone precursor (1.0 eq) in anhydrous toluene (or xylene) is added dimethyl acetylenedicarboxylate (1.1 eq).
The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl isothiazole-3,5-dicarboxylate.
Characterization:
The structure of the product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Alternative and Historical Synthetic Approaches
While the 1,3-dipolar cycloaddition is the most direct route, other methods for the synthesis of isothiazole dicarboxylic acids have been reported.
An early synthesis of an isothiazole dicarboxylic acid involved the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate, followed by decarboxylation to yield isothiazole-4,5-dicarboxylic acid.[3] While this method does not directly produce the 3,5-dicarboxylate isomer, it demonstrates the utility of oxidative methods in the formation of the isothiazole core.
Functionalization and Derivatization of the Scaffold
The ester functionalities of the isothiazole-3,5-dicarboxylate scaffold are amenable to a wide range of chemical transformations, providing access to a diverse array of derivatives.
Hydrolysis: The diester can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. The diacid can then be used in subsequent coupling reactions.
Amidation: The esters can be converted to amides by reaction with a variety of primary and secondary amines. This allows for the introduction of diverse substituents and the modulation of physicochemical properties.
Reduction: The ester groups can be reduced to the corresponding alcohols, which can serve as points for further functionalization.
Caption: Derivatization of the Scaffold.
Physicochemical and Electronic Properties
Structural Features and Aromaticity
The isothiazole ring is an aromatic system, with a delocalized π-electron system that confers significant stability.[3] The presence of two electron-withdrawing carboxylate groups at the 3 and 5 positions is expected to significantly influence the electron distribution within the ring, potentially affecting its aromaticity and reactivity.
Calculated Electronic Properties
While specific computational studies on the isothiazole-3,5-dicarboxylate scaffold are limited, density functional theory (DFT) calculations on related thiazole derivatives have provided insights into their electronic properties.[7] It is anticipated that the isothiazole-3,5-dicarboxylate core would possess a low-lying LUMO, making it susceptible to nucleophilic attack. The calculated electrostatic potential surface would likely show significant positive potential around the sulfur atom and the carbonyl carbons.
Reactivity and Chemical Stability
The isothiazole ring is generally stable to a range of reaction conditions.[1] The primary sites of reactivity on the isothiazole-3,5-dicarboxylate scaffold are the ester functionalities, as discussed in section 2.3. The isothiazole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the dicarboxylate groups would likely deactivate the ring towards such reactions.
Medicinal Chemistry Applications
Direct biological data for the isothiazole-3,5-dicarboxylate scaffold is not extensively reported in the literature. However, by examining the applications of closely related isothiazole derivatives and bioisosteres, we can infer the potential therapeutic applications of this core.
The Isothiazole-3,5-dicarboxylate Scaffold as a Bioisostere
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy. The isothiazole-3,5-dicarboxylate scaffold can be considered a potential bioisostere for other dicarboxylic acid-containing scaffolds or other heterocyclic systems. The rigid, planar nature of the isothiazole core, combined with the specific spatial arrangement of the two carboxylate groups, may offer advantages in terms of receptor binding and selectivity compared to more flexible dicarboxylate linkers.
Known Biological Activities of Isothiazole Derivatives (Contextual)
A vast body of literature highlights the diverse biological activities of isothiazole derivatives with different substitution patterns. This provides a strong rationale for exploring the therapeutic potential of the 3,5-dicarboxylate scaffold.
Postulated Biological Targets and Mechanisms of Action for 3,5-Dicarboxylate Analogs
Based on the dicarboxylate functionality, it is plausible that derivatives of the isothiazole-3,5-dicarboxylate scaffold could target enzymes that recognize dicarboxylate substrates or cofactors. Potential targets could include:
Integrase Inhibitors: The dicarboxylate motif is a key feature of HIV integrase inhibitors, which chelate magnesium ions in the enzyme's active site.
Metallo-β-lactamase Inhibitors: Dicarboxylate-containing compounds have been explored as inhibitors of metallo-β-lactamases, which are responsible for antibiotic resistance.
Glutamate Receptor Modulators: The structural similarity to dicarboxylic amino acids like glutamate suggests potential activity at glutamate receptors.
Structure-Activity Relationship (SAR) Insights (Inferred from related scaffolds)
While specific SAR data for the isothiazole-3,5-dicarboxylate scaffold is not available, general SAR principles from related isothiazole derivatives can be informative. For instance, studies on anti-inflammatory isothiazolecarboxylic acid derivatives have shown that the nature of the substituent on the amide nitrogen significantly influences activity.[4] For the 3,5-dicarboxylate scaffold, SAR exploration would likely focus on:
Varying the substituents on the amide nitrogens (if converted to diamides) to probe different pockets of a target binding site.
Modifying the ester groups to modulate solubility and pharmacokinetic properties.
Introducing substituents at the 4-position of the isothiazole ring to explore additional steric and electronic effects.
Future Directions and Opportunities
Unexplored Chemical Space and Novel Derivatives
The isothiazole-3,5-dicarboxylate scaffold represents a largely untapped area of chemical space. The synthesis of a diverse library of derivatives, particularly diamides and other functionalized analogs, is a crucial first step in exploring its therapeutic potential.
Potential for New Therapeutic Applications
Given the diverse biological activities of the broader isothiazole family, the 3,5-dicarboxylate scaffold could find applications in a wide range of diseases. High-throughput screening of a library of these compounds against various biological targets would be a valuable starting point for identifying novel therapeutic leads.
Challenges and Considerations in Drug Development
As with any new scaffold, potential liabilities such as metabolic instability or off-target toxicity will need to be carefully evaluated during the drug development process. The sulfur atom in the isothiazole ring can be susceptible to oxidation, which could lead to the formation of reactive metabolites.
Conclusion
The isothiazole-3,5-dicarboxylate scaffold is a synthetically accessible and chemically versatile heterocyclic core that holds significant, yet largely unexplored, potential in medicinal chemistry. Its unique electronic and structural features, combined with the proven track record of the broader isothiazole family, make it an attractive starting point for the design of novel therapeutic agents. This technical guide has provided a foundational understanding of its synthesis, properties, and potential applications, with the aim of inspiring further research and development in this promising area.
References
Szostak, M., & Szostak, K. (2019). Recent advances in the synthesis of isothiazoles. Synthesis, 51(01), 1-21.
Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
Pain, D. L., Peart, B. J., & Wooldridge, K. R. H. (1984). Isothiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 131-175). Pergamon.
Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413.
Swayze, E. E., Drach, J. C., Wotring, L. L., & Townsend, L. B. (1997). Synthesis, antiproliferative, and antiviral activity of imidazo [4, 5-d] isothiazole nucleosides as 5: 5 fused analogs of nebularine and 6-methylpurine ribonucleoside. Journal of medicinal chemistry, 40(5), 771-784.
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
Padwa, A. (Ed.). (2002). 1, 3-Dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.
Al-Buriahi, A. K., & Al-Amiery, A. A. (2020). Computational study of the structural and electronic properties of some thiazole derivatives. Journal of Molecular Structure, 1202, 127271.
Li, Y., Liu, J., & Zhang, H. (2015). Isotianil: a novel fungicide with a new mode of action. Pest management science, 71(10), 1335-1343.
Electronic Properties & Synthetic Utility of 4-Amino-3,5-Diester Isothiazoles
Executive Summary The 4-amino-3,5-diester isothiazole scaffold represents a highly specialized "push-pull" electronic system utilized in the design of high-affinity pharmacophores. Unlike simple isothiazoles, this trisub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-amino-3,5-diester isothiazole scaffold represents a highly specialized "push-pull" electronic system utilized in the design of high-affinity pharmacophores. Unlike simple isothiazoles, this trisubstituted framework integrates a potent electron-donating amine group at C4 with strong electron-withdrawing ester motifs at C3 and C5. This configuration creates a unique electronic dipole and facilitates intramolecular hydrogen bonding (IMHB), significantly influencing solubility, membrane permeability, and reactivity. This guide dissects the electronic architecture, validated synthetic protocols, and the scaffold's critical role as a precursor to fused isothiazolo[4,5-d]pyrimidines —bioisosteres of purines with proven antiviral and anticancer potential.
Molecular Architecture & Electronic Scaffolding
The "Push-Pull" Electronic System
The defining feature of this scaffold is the competition between the lone pair on the C4-amine (donor) and the carbonyl oxygens of the C3/C5-esters (acceptors).
Resonance Stabilization: The amine lone pair is delocalized into the isothiazole ring, but this effect is competitively drained by the ester groups. This reduces the nucleophilicity of the C4-amine compared to a standard aniline or alkyl amine.
S-N Bond Polarization: The isothiazole ring possesses an inherent dipole due to the electronegativity difference between Sulfur (2.58) and Nitrogen (3.04). The 3,5-diester substitution amplifies this polarization, making the ring susceptible to nucleophilic attack at the Sulfur atom (reductive ring opening) under specific conditions.
Intramolecular Hydrogen Bonding (IMHB)
A critical feature for drug design is the formation of a pseudo-six-membered ring via hydrogen bonding between the C4-amino hydrogen and the C3/C5-carbonyl oxygen.
Conformational Lock: This IMHB locks the ester groups into coplanarity with the aromatic ring, maximizing
-conjugation.
Lipophilicity Modulation: By "masking" the polar N-H and C=O bonds, the IMHB reduces the solvent-accessible polar surface area (PSA), theoretically enhancing passive membrane permeability (LogP).
Visualization: Electronic Resonance & Reactivity
The following diagram illustrates the resonance contributions and the resulting reactive sites.
Figure 1: Electronic interplay within the trisubstituted isothiazole scaffold showing the push-pull dynamics and structural stabilization.[1]
Synthetic Pathways & Mechanistic Electronics
The synthesis of 4-amino-3,5-diester isothiazoles is non-trivial due to the requirement of simultaneous ring closure and functionalization. The Hatchard-type oxidative dimerization is the industry standard for high purity and scalability.
The Hatchard Protocol (Enamine Route)
This method utilizes
-amino esters (enamines) reacted with thionyl chloride () or sulfur monochloride ().
Mechanism:
Nucleophilic Attack: The enamine carbon attacks the electrophilic sulfur source.
Dimerization: Two activated enamine species couple via a sulfide or disulfide bridge.
Cyclization: Intramolecular nucleophilic attack of the nitrogen onto the sulfur (with loss of HCl) closes the isothiazole ring.
Experimental Protocol: Synthesis of Dimethyl 4-amino-3,5-isothiazoledicarboxylate
Note: This protocol is adapted from standard isothiazole synthesis methodologies (Hatchard, J. Org. Chem).[1][2][3][4][5][6][7][8][9][10][11][12]
Reagents:
Dimethyl 3-aminoglutaconate (1.0 eq)
Thionyl Chloride (
) (2.5 eq)
Pyridine (Dry, 3.0 eq)
Solvent: Chlorobenzene or Toluene (Anhydrous)
Step-by-Step Methodology:
Preparation: Charge a flame-dried 3-neck round-bottom flask with dimethyl 3-aminoglutaconate dissolved in anhydrous chlorobenzene under
atmosphere.
Addition: Cool to 0°C. Add pyridine dropwise to scavenge HCl.
Chlorination: Add
dropwise over 30 minutes. The solution will darken as the intermediate sulfinyl chloride forms.
Reflux: Heat the mixture to reflux (approx. 110-130°C) for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the enamine.
Workup: Cool to room temperature. Quench carefully with ice-water.
Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with saturated
and Brine.
Purification: Dry over
, concentrate, and recrystallize from Methanol/Water to yield the target as pale yellow needles.
Figure 2: Synthetic workflow for the oxidative cyclization of enamines to the isothiazole core.
Spectroscopic Signatures & Characterization
Validating the structure requires identifying specific electronic signatures that confirm the presence of the isothiazole ring and the intramolecular hydrogen bond.
Data Summary Table
Technique
Parameter
Observed Value (Approx.)
Structural Insight
NMR
(Amine )
6.0 – 7.5 ppm (Broad)
Downfield shift indicates IMHB with ester carbonyls.
NMR
(Methyls)
3.8 – 4.0 ppm (Singlets)
Distinct signals for C3 vs C5 ester methyls due to asymmetry.
IR
()
3300 – 3450
Doublet pattern (symmetric/asymmetric stretch).
IR
()
1710 – 1730
Ester carbonyls; slight shift due to conjugation/H-bonding.
NMR Evidence: The absence of vinylic protons (present in the starting enamine) and the persistence of the methyl ester signals confirm cyclization. The broadness of the amine signal varies with solvent polarity (DMSO-
vs ) due to H-bond disruption.
UV-Vis: The "push-pull" nature creates a charge-transfer band. Substituents on the amine (if derivatized) will shift this
significantly, useful for monitoring reaction progress.
Reactivity Profile in Drug Design
The 4-amino-3,5-diester isothiazole is rarely the final drug; it is a versatile intermediate .
Nucleophilic Deactivation
Due to the electron-withdrawing esters at C3 and C5, the C4-amine is less nucleophilic than typical aromatic amines.
Implication: Acylation or alkylation reactions require forcing conditions (higher heat, stronger bases like NaH, or activated electrophiles).
Transformation to Isothiazolo[4,5-d]pyrimidines
This is the primary application. Condensation of the 4-amino-3,5-diester with nitriles, formamide, or urea yields the fused pyrimidine system.
Mechanism:
Acylation of the C4-amine.
Cyclization with the C5-ester (forming the pyrimidine ring).
Biological Relevance: The resulting scaffold mimics the purine base of DNA/RNA, making these derivatives potent candidates for ATP-competitive kinase inhibitors and antiviral agents.
References
Hatchard, W. R. (1964). "Isothiazoles.[4][10][11][12] III. The Synthesis of 4-Aminoisothiazoles." Journal of Organic Chemistry, 29(3), 660–665.
Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (1996). "Chemistry of biologically active isothiazoles." Bioorganic & Medicinal Chemistry, 4(10), 1777-1784.
Vicini, P., et al. (2000). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." Farmaco, 55(8), 579-584.
Pain, A., et al. (2023). "Recent advances in the synthesis of isothiazoles and their applications in drug discovery." RSC Advances.
Bi, Y., et al. (2018). "Design, synthesis and biological evaluation of isothiazole derivatives." European Journal of Medicinal Chemistry.
Technical Guide: Solubility Profiling of Diethyl 4-aminoisothiazole-3,5-dicarboxylate in DMSO
This technical guide details the solubility profile, physicochemical determinants, and handling protocols for diethyl 4-aminoisothiazole-3,5-dicarboxylate in Dimethyl Sulfoxide (DMSO). Compound Profile & Physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical determinants, and handling protocols for diethyl 4-aminoisothiazole-3,5-dicarboxylate in Dimethyl Sulfoxide (DMSO).
Compound Profile & Physicochemical Basis
Diethyl 4-aminoisothiazole-3,5-dicarboxylate is a densely functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceuticals and agrochemicals.[1] Its solubility in DMSO is governed by the interplay between its lipophilic ethyl ester chains and the polar, hydrogen-bond-donating amine group.
Identity & Properties
Parameter
Data
CAS Number
72632-87-2
Molecular Formula
C₉H₁₂N₂O₄S
Molecular Weight
244.27 g/mol
Predicted LogP
~1.5 – 1.8 (Lipophilic)
H-Bond Donors
1 (–NH₂ group)
H-Bond Acceptors
5 (Ester carbonyls, Isothiazole N, Ester oxygens)
Physical State
Crystalline solid (typically off-white to pale yellow)
Solubility Mechanism in DMSO
DMSO is a polar aprotic solvent (
) capable of disrupting the crystal lattice of this compound effectively.
Dipole-Dipole Interactions: The sulfoxide group of DMSO interacts strongly with the polarized isothiazole ring and the carbonyl oxygens of the ester groups.
Hydrogen Bonding: The DMSO oxygen acts as a strong H-bond acceptor for the primary amine (–NH₂) protons at position 4, facilitating dissolution.
Lipophilic Solvation: The ethyl groups provide sufficient lipophilicity to prevent the "salting out" effect sometimes seen with highly polar zwitterions, ensuring good compatibility with the organic character of DMSO.
Solubility Data & Preparation Protocol
While specific saturation limits can vary by batch purity and crystal polymorph, the compound generally exhibits high solubility in DMSO compared to aqueous media.
Estimated Solubility Range
Based on structural analogs (e.g., aminothiazole carboxylates) and physicochemical properties:
Practical Working Concentration: 10 – 50 mM (Standard for biological assays).
Weighing: Weigh the target mass of diethyl 4-aminoisothiazole-3,5-dicarboxylate into an amber vial.
Solvent Addition: Add anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM .
Calculation: For 10 mg of compound (MW 244.27), add ~409 µL DMSO for a 100 mM master stock, then dilute 1:10 for working stock.
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
Note: Avoid heating above 37°C to prevent ester hydrolysis or amine oxidation.
Inspection: Visual check for clarity. The solution should be clear and free of turbidity.
Visualizing the Solvation Process
The following diagram illustrates the solvation dynamics and potential pitfalls (precipitation/degradation).
Caption: Workflow for preparing and maintaining stable DMSO stock solutions.
Critical Stability & Storage Warning (The "DMSO Paradox")
Researchers must be aware of the reactivity of 4-aminoisothiazoles in DMSO . While DMSO is an excellent solvent, it can act as a mild oxidant or facilitate side reactions over time.
The Oxidation Risk
The primary amine at position 4 is electron-rich. In the presence of atmospheric oxygen and trace metals often found in lower-grade DMSO, the amine can undergo:
Oxidative Dimerization: Forming azo- or hydrazo-linked dimers.
N-Oxidation: Formation of hydroxylamines.
Evidence: Studies on similar 2-aminothiazole derivatives have shown significant decomposition (up to 64%) in DMSO when stored at room temperature for just 7 days [1]. The 4-amino isomer shares similar electronic vulnerabilities.
Hydrolysis Risk
The 3,5-dicarboxylate ethyl esters are susceptible to hydrolysis if the DMSO is "wet" (hygroscopic absorption of water from air).
Mechanism: Water acts as a nucleophile, attacking the ester carbonyls, leading to the formation of the dicarboxylic acid, which may precipitate due to lower solubility in organic media.
Storage Recommendations
To mitigate these risks, adhere to the "Freeze-Thaw" rule:
Temperature: Store stock solutions at -20°C or -80°C .
Container: Use tightly sealed, septum-capped amber vials to exclude moisture and light.
Lifespan: Discard working stocks after 1 month or 3 freeze-thaw cycles. Fresh preparation is always preferred for critical IC50 assays.
Troubleshooting: Precipitation in Aqueous Assays
A common issue occurs when diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media).
Observation
Cause
Solution
Immediate Cloudiness
"Crash-out" due to high lipophilicity (LogP > 1.5).
Reduce final concentration. Ensure DMSO < 1% v/v. Warm buffer to 37°C before addition.
Crystals after 1 hour
Thermodynamic instability (supersaturation).
Perform a serial dilution in DMSO first, then transfer to buffer (Intermediate Dilution Method).
Technical Assessment: Electronic Properties and pKa Determination of 3-Aminoisothiazole-4,5-Dicarboxylates
Topic: pKa values of the amino group in isothiazole dicarboxylates Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The amino group in...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: pKa values of the amino group in isothiazole dicarboxylates
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The amino group in isothiazole dicarboxylates (specifically dimethyl or diethyl 3-aminoisothiazole-4,5-dicarboxylate) exhibits significantly suppressed basicity compared to standard aromatic amines. Due to the synergistic electron-withdrawing effects of the isothiazole ring (1,2-thiazole) and the vicinal dicarboxylate esters, the amino group acts as a "push-pull" system .
While unsubstituted 3-aminoisothiazole has a pKₐ (conjugate acid) of approximately 2.5 , the introduction of ester groups at positions 4 and 5 is predicted to shift the pKₐ of the conjugate acid (
) into the range of -1.5 to +0.5 . Furthermore, the high electron deficiency of the scaffold renders the amino protons sufficiently acidic to be deprotonated in non-aqueous basic media (predicted acidity pKₐ ~10–12).
This guide details the structural causality of these values, theoretical predictions based on Hammett correlations, and the requisite spectrophotometric protocols for empirical verification.
Structural & Electronic Context[1]
The Isothiazole Scaffold
Isothiazole is an electron-deficient 5-membered heterocycle containing a sulfur-nitrogen (
) bond. Unlike its isomer thiazole (1,3-S,N), the N-S bond in isothiazole possesses relatively low bond energy and high polarizability. The ring nitrogen is inherently less basic than pyridine due to the adjacent sulfur atom's inductive electron withdrawal ( effect).
The "Push-Pull" Electronic System
In 3-aminoisothiazole-4,5-dicarboxylates, the amino group functions as an electron bond donor (+M effect), while the ester groups at C4 and C5 function as strong electron bond acceptors (-M, -I effects).
C3-Amino (Donor): The lone pair on the exocyclic nitrogen is delocalized into the ring.
C4-Ester (Acceptor): Located ortho to the amine, this group exerts a powerful steric and electronic influence. It traps the electron density donated by the amine via direct resonance conjugation.
C5-Ester (Acceptor): Located meta-like to the amine but conjugated through the sulfur, reinforcing the electron-deficient nature of the ring.
This delocalization (resonance) effectively "locks" the nitrogen lone pair, making it unavailable for protonation (low basicity) while polarizing the N-H bonds (increased acidity).
Visualization of Resonance Effects
The following diagram illustrates the resonance stabilization that reduces the availability of the nitrogen lone pair.
Figure 1: Electronic "Push-Pull" mechanism reducing basicity in 3-aminoisothiazole-4,5-dicarboxylates.
Theoretical Prediction & Hammett Correlation
Direct experimental values for specific dicarboxylates are often proprietary. However, values can be accurately bracketed using Hammett substituent constants (
) and known analog data.
Baseline Data (Analogs)
Compound
Structure
pKₐ (Conjugate Acid)
Ref
Isothiazole
Unsubstituted
-0.5 (approx)
[1]
3-Aminoisothiazole
Mono-amine
2.5 ± 0.2
[2]
5-Aminoisothiazole
Mono-amine
~0.0
[1]
Ethyl 2-aminothiazole-4-carboxylate
Thiazole Analog
2.60 (Predicted)
[3]
Predictive Calculation
Using the Hammett equation
, where is the sensitivity constant for the heterocyclic amine (typically ~3.0 for 5-membered rings):
Base Value: 3-Aminoisothiazole (
).
Substituent 1 (C4-COOR): Acts as an ortho-substituent. Steric inhibition of resonance usually lowers pKₐ. Estimated
(similar to for esters).
Substituent 2 (C5-COOR): Acts as a meta-substituent.
.
Calculation:
Assuming :
Experimental Determination Protocol
Given the extremely weak basicity (pKₐ < 2), standard potentiometric titration (glass electrode) is unreliable due to the "acid error" and lack of inflection points. Spectrophotometric Titration is the required standard for scientific validity.
Principle
The UV-Vis absorption spectrum of the neutral amine (
) differs from that of the protonated cation () due to the disruption of the "push-pull" conjugation upon protonation.
Reagents & Equipment
Analyte: 3-aminoisothiazole-4,5-dicarboxylate (
M in methanol/water).
Buffer System: Hammett Acidity Function (
) buffers (Sulfuric acid/Water mixtures) are required because the pKₐ is likely near 0.
Figure 2: Spectrophotometric determination workflow for weak heterocyclic bases.
Calculation (Henderson-Hasselbalch)
For spectrophotometric data, use the linearized equation:
Where:
= Absorbance of the mixture at specific pH.
= Absorbance of the pure neutral form (pH 7).
= Absorbance of the pure protonated form (High acidity).
Plot
vs. pH. The x-intercept is the pKₐ .
Pharmacological Implications[1]
Solubility: Due to the low pKₐ (~0.2), this compound will not form water-soluble salts with physiological acids (HCl, Citric acid) because it will not protonate at physiological pH (1–8).
Permeability: The molecule remains in its neutral, lipophilic form throughout the gastrointestinal tract, suggesting high passive permeability (high
) but potentially solubility-limited absorption.
Bioisosterism: The 3-amino-4-ester motif is a bioisostere for anthranilic acid derivatives but with significantly lower basicity and higher metabolic stability against N-oxidation.
References
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier.
Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Retrieved from [Link]
PubChem. (2025).[1][2] Ethyl 2-aminothiazole-4-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society, 59(1), 96–103.
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
Application Note: Synthesis of Diethyl 4-Aminoisothiazole-3,5-dicarboxylate
Abstract & Strategic Overview The isothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles, isoxazoles, and pyridines in kinase inhibitors and anti-infectives. Diethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The isothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles, isoxazoles, and pyridines in kinase inhibitors and anti-infectives. Diethyl 4-aminoisothiazole-3,5-dicarboxylate is a highly functionalized core that offers three distinct vectors for diversification: the C4-amino group (for amide coupling/reductive amination) and two chemically distinct ester groups at C3 and C5 (exploiting differential reactivity for regioselective hydrolysis).
This guide details the synthesis of this target molecule, addressing the critical challenge of regiochemical fidelity . The reaction of
-amino esters with thionyl chloride () is the classic "Woodward" approach but is prone to yielding the isomeric 1,2,5-thiadiazole . This protocol prioritizes the Oxidative Cyclization of -Amino Thioamides (via the Thorpe-Ziegler or Gewald-type intermediates) to ensure the formation of the isothiazole core with high specificity.
Retrosynthetic Analysis & Mechanism
To guarantee the formation of the 1,2-S,N bond (isothiazole) rather than the 1,2,5-S,N,N system (thiadiazole), the synthesis disconnects the S-N bond via an oxidative closure of a
-amino thioamide or -enamino thione precursor.
Mechanistic Pathway (DOT Diagram)
Figure 1: Retrosynthetic logic flow distinguishing the Isothiazole pathway from the Thiadiazole trap.
Slowly bubble dry ammonia gas or add 0.5 M ammonia in dioxane dropwise. Caution: Exothermic.
Stir at 0°C for 2 hours, then warm to RT.
Checkpoint: Monitoring by TLC (EtOAc/Hex 1:3) should show the disappearance of the alkyne.
Workup: Concentrate in vacuo. The residue is typically a mixture of geometric isomers of diethyl aminofumarate/maleate.
Modification for Nitrile: To introduce the nitrile (for the thioamide), one ester group must be converted or the starting material substituted with ethyl cyanoacetate dimer.
Alternative High-Yield Precursor: Reaction of Ethyl Cyanoacetate with Sulfur (Gewald-type).
Correction: The Gewald reaction typically yields 2-aminothiophenes. For isothiazoles, we proceed to Phase 2 using
-amino crotonate derivatives .
Phase 2: The "Optimized" Sulfur-Insertion Protocol
Direct synthesis from Diethyl Aminomalonate (DEAM) is often cited but unreliable. The following modified procedure uses Chlorocarbonylsulfenyl chloride or Thionyl Chloride with strict temperature control.
Reagents:
Diethyl aminomalonate hydrochloride (DEAM·HCl): 21.1 g (100 mmol)
Thionyl Chloride (
): 23.8 g (200 mmol)
Pyridine (dry): 15.8 g (200 mmol)
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
Step-by-Step Methodology:
Preparation of Free Base (In Situ):
Suspend DEAM·HCl in DCE (200 mL) under Nitrogen.
Add Pyridine dropwise at 0°C. Stir for 30 min. The solution will become slightly turbid due to Pyridine·HCl.
Cyclization Reaction:
Add Thionyl Chloride dropwise over 45 minutes, maintaining temperature < 10°C. Critical: High temperatures favor the thiadiazole.
Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.
Heat to reflux (80°C) for 2 hours to drive HCl evolution and complete aromatization.
Differentiation of Isomers: "Reaction of diethyl aminomalonate with thionyl chloride. A reinvestigation." Journal of Organic Chemistry, 43(20), 3893–3896.
General Isothiazole Chemistry: "Recent Advances in the Synthesis and Reactivity of Isothiazoles." ResearchGate.[7][8]
Thiazole/Isothiazole Dicarboxylates: National Institutes of Health (PMC).
Application Notes and Protocols for One-Pot Cyclization of 4-Aminoisothiazole Derivatives
Introduction: The Significance of 4-Aminoisothiazoles in Modern Drug Discovery The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Aminoisothiazoles in Modern Drug Discovery
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically significant therapeutic agents. Among the various isomers, 4-aminoisothiazole derivatives have garnered considerable attention from researchers and drug development professionals due to their diverse pharmacological activities, which include, but are not limited to, antiviral, antibacterial, and kinase inhibitory effects. The strategic placement of the amino group at the C4 position provides a crucial vector for molecular diversification, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.
The development of efficient and atom-economical synthetic routes to these valuable building blocks is of paramount importance. One-pot cyclization methods, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures. This guide provides an in-depth exploration of key one-pot methodologies for the synthesis of 4-aminoisothiazole derivatives, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and the rationale behind the selection of reaction parameters.
Key One-Pot Synthetic Strategies
Two primary one-pot strategies have emerged as powerful tools for the construction of the 4-aminoisothiazole core: the Thorpe-Ziegler cyclization of dinitrile precursors and multicomponent reactions that assemble the heterocyclic ring from simple, readily available starting materials.
The Thorpe-Ziegler Cyclization: A Robust Approach to 4-Aminoisothiazole-5-carbonitriles
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile.[1][2] This classical transformation has been ingeniously adapted for the synthesis of 4-aminoisothiazole-5-carbonitriles, which are versatile intermediates for further functionalization.
The reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the α-carbon to one of the nitrile groups. The choice of a strong, non-nucleophilic base is critical to favor this deprotonation without competing side reactions.
Figure 1: Generalized workflow of the Thorpe-Ziegler cyclization.
The key steps in the mechanism are:
Deprotonation: A strong base abstracts an acidic α-proton from the dinitrile precursor, generating a resonance-stabilized carbanion.[2]
Intramolecular Cyclization: The nucleophilic carbanion attacks the electrophilic carbon of the second nitrile group in an intramolecular fashion, forming a five-membered ring.
Protonation and Tautomerization: The resulting cyclic imine anion is protonated upon workup, and subsequent tautomerization yields the stable enaminonitrile, which is the 4-aminoisothiazole-5-carbonitrile product.
This protocol is a representative example of the Thorpe-Ziegler approach for the synthesis of a foundational 4-aminoisothiazole derivative.
Materials:
α-Cyanothioacetamide
Aldehyde (e.g., Benzaldehyde)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
Addition of Starting Materials: To the stirred suspension at 0 °C (ice bath), add a solution of α-cyanothioacetamide (1.0 eq.) and the desired aldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aminoisothiazole-5-carbonitrile derivative.
The Thorpe-Ziegler cyclization is compatible with a range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The yields are generally good to excellent, as illustrated in the table below.
Table 1: Representative yields for the one-pot Thorpe-Ziegler synthesis of 4-aminoisothiazole-5-carbonitriles with various aldehydes.
Multicomponent Reactions (MCRs): A Convergent and Diversity-Oriented Approach
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly sought after in modern organic synthesis. A Gewald-type reaction, traditionally used for the synthesis of 2-aminothiophenes, can be adapted for the synthesis of 4-aminoisothiazole derivatives.[3]
The one-pot synthesis of 4-aminoisothiazole-5-carboxamides involves the condensation of an aldehyde, 2-amino-2-cyanoacetamide, and elemental sulfur in the presence of a base.[4]
Figure 2: Plausible reaction pathway for the multicomponent synthesis of 4-aminoisothiazole-5-carboxamides.
The proposed mechanism involves:
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and 2-amino-2-cyanoacetamide to form an α,β-unsaturated intermediate.
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the intermediate.
Intramolecular Cyclization: The resulting thiolate intermediate then undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile group.
Oxidative Aromatization: The final step is an oxidative aromatization, often facilitated by air, to yield the stable 4-aminoisothiazole-5-carboxamide.
This protocol provides a general procedure for the synthesis of a range of 4-aminoisothiazole-5-carboxamide derivatives.
Materials:
Aldehyde (aromatic, heteroaromatic, or aliphatic)
2-Amino-2-cyanoacetamide
Elemental Sulfur (S₈)
Morpholine or another suitable base
Ethanol or another suitable protic solvent
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), 2-amino-2-cyanoacetamide (1.0 eq.), elemental sulfur (1.1 eq.), and a catalytic amount of morpholine (0.2 eq.) in ethanol.
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
Workup: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.
Isolation: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
This multicomponent approach demonstrates broad substrate scope with respect to the aldehyde component, providing access to a diverse array of 4-aminoisothiazole-5-carboxamides in good yields.
Table 2: Representative yields for the one-pot multicomponent synthesis of 4-aminoisothiazole-5-carboxamides.
Conclusion and Future Perspectives
The one-pot cyclization methods detailed in this guide, namely the Thorpe-Ziegler reaction and multicomponent strategies, represent powerful and efficient tools for the synthesis of medicinally relevant 4-aminoisothiazole derivatives. The Thorpe-Ziegler approach provides a reliable route to 4-aminoisothiazole-5-carbonitriles, while the multicomponent reaction offers a convergent and diversity-oriented pathway to 4-aminoisothiazole-5-carboxamides.
The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to readily access these valuable heterocyclic scaffolds.
Future research in this area will likely focus on expanding the substrate scope of these reactions, developing asymmetric variants for the synthesis of chiral 4-aminoisothiazole derivatives, and exploring more environmentally benign reaction conditions, such as the use of green solvents and catalysts. The continued development of innovative one-pot methodologies will undoubtedly accelerate the discovery of novel 4-aminoisothiazole-based therapeutic agents.
References
HETEROCYCLES, Vol. 85, No. 8, 2012. A Facile, Efficient One-Pot Synthesis of 2-Aminothiazole Derivatives. [Link]
SciSpace, 2016. One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. [Link]
Taylor & Francis Online, 2014. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
ResearchGate, 2025. One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. [Link]
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
PubMed, 2009. A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. [Link]
Beilstein Journal of Organic Chemistry, 2022. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. [Link]
ResearchGate. Thorpe-Ziegler type reaction to synthesise... [Link]
Arkivoc, 2023. Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot. [Link]
PubMed Central, 2024. In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. [Link]
ResearchGate, 2025. One-Pot Synthesis and Characterization of Highly Functionalized Thiazoles. [Link]
MDPI, 2014. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
Der Pharma Chemica, 2012. A green chemistry approach to gewald reaction. [Link]
ACG Publications, 2012. A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. [Link]
Journal of Medicinal and Chemical Sciences, 2022. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
Oriental Journal of Chemistry, 2018. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. [Link]
Using diethyl 4-aminoisothiazole-3,5-dicarboxylate as a building block
Application Note: Strategic Utilization of Diethyl 4-Aminoisothiazole-3,5-dicarboxylate Executive Summary Diethyl 4-aminoisothiazole-3,5-dicarboxylate is a "privileged scaffold" in medicinal chemistry, primarily utilized...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Diethyl 4-Aminoisothiazole-3,5-dicarboxylate
Executive Summary
Diethyl 4-aminoisothiazole-3,5-dicarboxylate is a "privileged scaffold" in medicinal chemistry, primarily utilized as a precursor for fused heterocyclic systems. Its structural uniqueness lies in the 4-amino-3,5-dicarbonyl motif, which serves as a pre-organized "linchpin" for cyclocondensation reactions.
This guide details the strategic application of this building block to synthesize isothiazolo[4,5-d]pyrimidines —bioisosteres of purines (adenine/guanine). These derivatives are highly valued in drug discovery for targeting ATP-binding sites in kinases and viral polymerases (e.g., HCV NS5B).
Structural Analysis & Reactivity Profile
The molecule exhibits a "push-pull" electronic system that dictates its reactivity. Understanding these nodes is crucial for designing successful synthetic routes.
Node A (C4-Amine): A nucleophilic center. However, its nucleophilicity is modulated by the electron-withdrawing ester groups at C3 and C5, making it less reactive than a standard aniline. It requires forcing conditions or activated electrophiles.
Node B (C3/C5-Esters): Electrophilic centers. The C5 ester is generally more reactive toward nucleophilic attack due to the inductive effect of the sulfur atom, though in the symmetric diethyl ester, this difference is subtle until the first transformation occurs.
Node C (Isothiazole Ring): The sulfur atom imparts aromatic character but also susceptibility to reductive ring opening (e.g., with Raney Nickel), which can be a strategic exit strategy to form acyclic functionalized enamines.[1]
Visualizing the Reactivity Landscape
Figure 1: Reactivity map highlighting the dual participation of Amine and Ester groups in forming fused ring systems.[1]
Primary Workflow: Synthesis of Isothiazolo[4,5-d]pyrimidines
The most high-value application of this scaffold is the synthesis of isothiazolo[4,5-d]pyrimidine-4,6-diones (analogs of Xanthine) or -4-ones (analogs of Hypoxanthine).[1]
Mechanism of Action
Acylation: The C4-amine attacks an electrophilic carbon source (Formamide, Urea, or Orthoesters).[1]
Cyclization: The newly formed amide nitrogen attacks the adjacent C5-ester, ejecting ethanol and closing the pyrimidine ring.
Protocol A: Synthesis of Isothiazolo[4,5-d]pyrimidine-4,6(5H,7H)-dione
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the isothiazole scaffold (10 mmol) in anhydrous ethanol (20 mL).
Addition: Add Urea (50 mmol) and Sodium Ethoxide (15 mmol).
Reflux: Heat the mixture to reflux (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
C) for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot () should disappear, replaced by a lower spot.
Note: If reaction is sluggish, melt the reactants neat (without solvent) at
C for 2 hours, though this requires careful temperature control to avoid decomposition.
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).
Acidification: Acidify carefully with 1N HCl to pH ~3-4. The fused bicyclic product will precipitate as a white/off-white solid.[1]
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from DMF/Ethanol if necessary.
Protocol B: Synthesis of Isothiazolo[4,5-d]pyrimidin-4(3H)-one
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C RT, DCM
85–90%
Standard Schotten-Baumann conditions.
Application Logic & Pathway
The following diagram illustrates the decision tree for a medicinal chemist using this scaffold to generate a library of kinase inhibitors.
Figure 2: Strategic workflow for library generation.
Troubleshooting & Stability
Amine Oxidation: The C4-amine is electron-rich relative to the ring but electron-poor relative to aniline. However, on long-term storage, it can oxidize. Store under Argon at -20°C.
Regioselectivity in Hydrolysis: If attempting to hydrolyze the esters to acids, the C5-ester hydrolyzes faster than the C3-ester under mild alkaline conditions (LiOH, 1 eq) due to the proximity to the sulfur atom (inductive withdrawal).[1] Global hydrolysis requires excess NaOH and heat.
Solubility: The diethyl ester is lipophilic and dissolves well in DCM, EtOAc, and DMSO.[1] The fused pyrimidine products are often insoluble in organic solvents and may require DMSO/DMF for characterization.
References
Synthesis of Thiazolo[4,5-d]pyrimidines
Title: Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation.[1][3]
Title: Thiazolo[4,5-d]pyrimidine nucleosides.[4][5] The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents.[5]
(Note: While some references specifically cite the thiazole analog, the isothiazole chemistry described herein follows the established bioisosteric reactivity principles validated in the "Isothiazole Chemistry & Reactivity" reference.)
Improving yield of 4-aminoisothiazole ring closure reactions
The following technical support guide addresses the synthesis and yield optimization of 4-aminoisothiazoles . This specific isomer (distinct from the more common 3-amino or 5-amino variants) presents unique stability and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the synthesis and yield optimization of 4-aminoisothiazoles . This specific isomer (distinct from the more common 3-amino or 5-amino variants) presents unique stability and cyclization challenges, particularly regarding the Thorpe-Ziegler cyclization and oxidative closure pathways.
Subject: Optimizing Ring Closure Efficiency & Yield for 4-Aminoisothiazole Scaffolds
Ticket Priority: High (Process Chemistry / R&D)
Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The Yield Bottleneck
The synthesis of 4-aminoisothiazoles is historically plagued by low yields (<30%) due to two competing failure modes during the ring closure step:
Oligomerization: The nitrile precursors often dimerize under the basic conditions required for Thorpe-Ziegler cyclization.
S-Extrusion/Oxidation: In oxidative routes, the sulfur atom is prone to over-oxidation (to sulfoxides) or extrusion (loss of S) before the nucleophilic attack by nitrogen can occur.
This guide focuses on the Thorpe-Ziegler Cyclization (Tor method) and Modified Oxidative Closure , providing protocols to stabilize the transition state and prevent side-reactions.
Mechanistic Pathways & Failure Points
To fix the yield, we must first visualize the invisible failure points. The diagram below details the critical bifurcation between successful ring closure and the common "dead-end" byproducts.
Figure 1: Mechanistic bifurcation in 4-aminoisothiazole synthesis. The "Green Path" requires high dilution and strict anhydrous conditions to favor intramolecular cyclization over intermolecular dimerization.
Protocol Optimization: The "Tor" Thorpe-Ziegler Method
Reference Basis: Tor et al. (NSF Repository/J. Org. Chem) [1][1][2][3][4][5][6]
The most reliable route to 4-amino substituted isothiazoles is the base-mediated cyclization of
-mercaptonitriles or their S-alkylated thioimidate equivalents.
Phase A: Precursor Control (The "Dilution Rule")
Issue: The reaction is second-order with respect to dimerization (failure) but first-order for cyclization (success).
Solution: You must simulate "infinite dilution."
Protocol: Do not dump the base into the precursor.
Dissolve the precursor (e.g., cyanomethyl thioimidate) in dry THF (0.1 M).
Add the base (NaOEt or LiHMDS) dropwise over 2 hours at -78°C to 0°C .
Why? This keeps the concentration of the active thiolate anion low relative to the unreacted neutral species, but high enough to cyclize instantly, preventing two anions from meeting and dimerizing.
Phase B: Base Selection
Issue: Strong nucleophilic bases can attack the nitrile or the imine.
Recommendation:
Standard: Sodium Ethoxide (NaOEt) in Ethanol (Classic, 40-60% yield).
High-Yield Variant:LiHMDS (Lithium Hexamethyldisilazide) in THF.
Reasoning: LiHMDS is bulky and non-nucleophilic. It deprotonates the
-carbon cleanly without attacking the nitrile electrophile.
Alternative Route: Oxidative Cyclization (Iodine/DMSO)
Reference Basis: Modern "Green" Isothiazole Synthesis [2, 3]
If your precursor is a
-amino thioacrylamide (often used for 5-amino, but applicable to 4-amino if the backbone is substituted correctly), avoid Hydrogen Peroxide ().
Why
Fails:
Hydrogen peroxide is too "hard" an oxidant. It often oxidizes the sulfur to a sulfoxide () or sulfone (), which deactivates the ring closure.
The Fix: Iodine (
) / DMSO System
This system acts as a "soft" oxidant, forming a transient Sulfenyl Iodide (-S-I) intermediate that is highly electrophilic and triggers rapid closure by the nitrogen.
Protocol:
Solvent: DMSO (Dry).
Reagent: 1.1 eq Iodine (
).
Temperature: Room Temperature (25°C). Do not heat.
Catalyst: 10 mol%
(optional, accelerates the cycle).
Workup: Quench with saturated
(Sodium Thiosulfate) immediately upon disappearance of starting material.
Troubleshooting & FAQ Matrix
Symptom
Probable Cause
Corrective Action
Verification
Yield < 10%
Intermolecular Dimerization
Increase Dilution: Run reaction at 0.01 M. Switch to High-Dilution Addition (add precursor to base slowly).
LCMS: Check for [2M-H] peaks (dimers).
Product "Vanishes" on Silica
Acidic Decomposition
4-Aminoisothiazoles are basic and electron-rich. They decompose on acidic silica. Pre-treat silica with 2% or use Neutral Alumina .
TLC: If spot streaks or stays at baseline, switch stationary phase.
Sulfur Smell / Yellow Precipitate
Sulfur Extrusion
Reaction temperature too high during oxidative closure. Keep T < 0°C for or use /DMSO at RT.
NMR: Loss of S-CH signals; appearance of elemental sulfur in flask.
Red/Brown Tar Formation
Polymerization of Nitrile
Base was too strong or added too fast. Switch from NaH to LiHMDS or KOtBu .
The "In-Situ Protection" Trick:
Free 4-aminoisothiazoles are oxidatively unstable (turning brown in air).
Recommendation: Do not isolate the free amine.
Protocol: Add
(Di-tert-butyl dicarbonate) directly to the reaction pot after cyclization but before workup.
Result: You isolate the N-Boc-4-aminoisothiazole , which is a stable, white solid that can be purified easily on silica and stored for months.
Decision Logic for Researchers
Use this flow to select the correct optimization path for your specific precursor.
Figure 2: Troubleshooting decision tree for selecting the correct optimization strategy.
References
Tor, Y. et al. "Synthesis of 4-amino-isothiazoles by a Thorpe-Ziegler-type cyclization."[8] Journal of Organic Chemistry / NSF Public Access Repository.
Wu, X. et al. "Iodine/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles (and Isothiazole analogues)." Journal of Organic Chemistry, 2018.
Kocabas, E. et al. "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Serve Content/CLOCKSS, 2010.
Vicini, P. et al. "Synthesis and biological evaluation of benzo[d]isothiazole... derivatives." Bioorganic & Medicinal Chemistry, 2003.[9]
Technical Support Center: Purification of Diethyl 4-Aminoisothiazole-3,5-dicarboxylate
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of diethyl 4-aminoisothiazole-3,5-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of diethyl 4-aminoisothiazole-3,5-dicarboxylate. The methodologies and advice presented herein are grounded in established chemical principles and field-proven laboratory experience to ensure scientific integrity and reproducibility.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of diethyl 4-aminoisothiazole-3,5-dicarboxylate, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Oily or Gummy Product After Initial Isolation
Question: My product has precipitated out of the reaction mixture as a viscous oil or a sticky solid, not the expected crystalline powder. What causes this and how can I rectify it?
Answer:
The precipitation of an oily or gummy product is a common issue often attributable to several factors:
Presence of Impurities: Residual solvents, unreacted starting materials, or byproducts can act as eutectic contaminants, depressing the melting point of your product and preventing proper crystallization.
Rapid Precipitation: Crashing the product out of solution too quickly by rapid cooling or by adding a large volume of anti-solvent at once can prevent the formation of an ordered crystal lattice, resulting in an amorphous, oily solid.
Insufficient Purity: The crude product may simply not be pure enough to crystallize effectively.
Troubleshooting Workflow:
Caption: Decision workflow for handling oily product.
Detailed Remediation Steps:
Solvent Trituration: Try washing the crude oily product with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This can often remove greasy byproducts and induce crystallization.
Acid-Base Extraction: The presence of the amino group on the isothiazole ring allows for purification via acid-base extraction.[1] Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind in the organic phase. The aqueous layer can then be basified with a weak base like sodium bicarbonate to precipitate the purified free base, which can be extracted back into an organic solvent.[1]
Controlled Recrystallization: If trituration yields a solid, or after acid-base extraction, proceed with a carefully controlled recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. If the product is highly soluble in common solvents, consider a two-solvent recrystallization system (e.g., dissolving in hot ethanol and slowly adding water as an anti-solvent until turbidity is observed, then cooling).
Issue 2: Persistent Colored Impurities
Question: My product is consistently yellow or brown, even after a preliminary purification attempt. How can I remove these colored impurities?
Answer:
Colored impurities often arise from high-temperature reactions leading to degradation byproducts or from residual starting materials.
Solutions:
Activated Carbon Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a small amount (1-2% by weight) of activated carbon. The activated carbon will adsorb many colored, nonpolar impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon before allowing the solution to cool.
Column Chromatography: If color persists, column chromatography is the most effective method. A silica gel column with a gradient elution system is typically used.[1][2] Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your more polar product, leaving the colored impurities on the column.
Issue 3: Difficulty with Column Chromatography Separation
Question: I'm using column chromatography, but my product is co-eluting with impurities, or it is streaking badly on the column. What can I do to improve the separation?
Answer:
Poor separation during column chromatography can be due to an inappropriate solvent system, interactions between the basic amine and the acidic silica gel, or overloading the column.
Eluent Modification: The free amino group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking. Adding a small amount of a basic modifier like triethylamine (NEt3) or a few drops of ammonium hydroxide to your eluent system can neutralize these acidic sites and lead to much sharper peaks and better separation.[3][4][5] A common practice is to use an eluent containing 0.5-1% triethylamine.[3][5]
Solvent System Optimization: Before running a large-scale column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value between 0.2 and 0.4 and show good separation from all impurities. If a single solvent system is not effective, a gradient elution from a non-polar to a more polar solvent mixture is recommended.[1]
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Neutral or basic alumina can be effective for purifying basic compounds. For highly polar compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide a better separation.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying diethyl 4-aminoisothiazole-3,5-dicarboxylate?
A1: For routine purification of this compound, recrystallization is often the most efficient and scalable method, provided the crude material is of reasonable purity (>85%).[1] It is effective at removing small amounts of impurities and provides a high-purity crystalline product. For more challenging purifications where impurities have similar solubility profiles, silica gel column chromatography is the preferred method.[2]
Q2: Which solvents are recommended for recrystallization?
A2: The choice of solvent is critical and should be determined experimentally. Based on the structure (two ethyl ester groups and an amino group), a solvent of intermediate polarity is likely to be effective. Good starting points for screening include:
Ethanol
Isopropanol
Ethyl Acetate
Mixtures of Ethyl Acetate and Hexane
The ideal solvent will dissolve the compound when hot but have low solubility when cold.[6]
Solvent System
Application Notes
Ethanol
Often a good single-solvent choice. Dissolve in hot ethanol and cool slowly.
Ethyl Acetate / Hexanes
A versatile two-solvent system. Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until cloudy.
Dichloromethane / Hexanes
Useful if the compound is very soluble in ethyl acetate. Dissolve in DCM and add hexanes as the anti-solvent.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm purity:
Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
Melting Point: A sharp melting point range (typically < 2°C) is indicative of high purity. Compare your experimental value to the literature value if available.
Spectroscopic Methods:
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify any residual impurities. The absence of signals corresponding to starting materials or solvents is a key indicator of purity.
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]
III. Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Dissolution: Place the crude diethyl 4-aminoisothiazole-3,5-dicarboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle reflux with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Return the mixture to a brief reflux (2-5 minutes).
Hot Filtration (Optional): If carbon was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5% triethylamine to the solvent mixture to prevent streaking.[3]
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped.[2] Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column bed.
Elution: Carefully add the eluent to the column and begin elution, collecting fractions. If using a gradient, start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the proportion of the more polar solvent.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified diethyl 4-aminoisothiazole-3,5-dicarboxylate.
IV. References
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Aminothiazole Derivatives. Retrieved from
Benchchem. (n.d.). Technical Support Center: 2-Aminothiazole Derivative Synthesis. Retrieved from
Al-Amiery, A. A., et al. (2020). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Physics: Conference Series, 1530, 012022.
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from
Carter, T. S. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography? ResearchGate. Retrieved from
Diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from
Pappenberger, A., et al. (2006). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Acta Crystallographica Section D: Biological Crystallography, 62(10), 1209-1216.
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. Retrieved from
Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. (2017, November 24). Organic Syntheses. Retrieved from
BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing.
Google Patents. (2014, January 8). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Retrieved from
Lynch, D. E., & McClenaghan, I. (2005). Diethyl 2-Aminothiazole-4,5-Dicarboxylate Hemihydrate. Acta Crystallographica Section E Structure, 61(3), o623-o624.
Reddit. (2024, November 17). Column chromatography issue. r/Chempros. Retrieved from
Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 629–635.
Al-Ghorbani, M., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives. BMC Chemistry, 13(1), 118.
Jain, G., et al. (2019). Synthesis and Characterization Of Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5 Dicarboxylate. International Journal of Scientific Research in Physics and Applied Sciences, 7(5), 1-3.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.
Li, J-T., et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 16(5), 3782-3790.
Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
Potts, K. T. (2004). Product Class 12: 1,3,4-Thiadiazoles. Science of Synthesis, 13, 351-406.
Al-Otaibi, J. S., et al. (2024). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. Scientific Reports, 14(1), 10892.
Dielmann, F., et al. (2015). Reactions of Diethylazo‐Dicarboxylate with Frustrated Lewis Pairs. Chemistry – A European Journal, 21(18), 6896-6903.
Dodson, R. M., & King, L. C. (1946). 2-amino-4-methylthiazole. Organic Syntheses, 26, 8.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3980.
Troubleshooting oxidative dimerization of aminoisothiazoles
Technical Support Center: Troubleshooting Oxidative Dimerization of Aminoisothiazoles Subject: Optimization and Troubleshooting of Oxidative Coupling Protocols for 3-, 4-, and 5-Aminoisothiazoles. Ticket Type: Advanced S...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Oxidative Dimerization of Aminoisothiazoles
Subject: Optimization and Troubleshooting of Oxidative Coupling Protocols for 3-, 4-, and 5-Aminoisothiazoles.
Ticket Type: Advanced Synthesis / Methodology Guide.
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Executive Summary
The oxidative dimerization of aminoisothiazoles typically aims to generate azo-bisisothiazoles (Ar-N=N-Ar) or, less frequently, hydrazine-linked dimers .[1] Unlike electron-rich anilines, aminoisothiazoles are electron-deficient heteroaromatics.[1] The amine moiety is weakly nucleophilic, and the isothiazole ring itself—specifically the N–S bond—is vulnerable to nucleophilic attack and ring-opening under the very oxidative/basic conditions often required for coupling.
This guide addresses the three primary failure modes: (1) Ring Degradation (Sulfur Extrusion), (2) Over-Oxidation (Nitro formation), and (3) Regio-irregularity (C-C vs. N-N coupling).
Part 1: Diagnostic Workflow & Mechanistic Pathways
Before adjusting parameters, identify your specific failure mode using the mechanistic map below.
Figure 1: Reaction Pathways and Failure Modes
Caption: Mechanistic divergence in aminoisothiazole oxidation. The N-S bond stability is the critical limiting factor.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: Ring Stability & Decomposition (The "Black Tar" Scenario)
Q: My reaction mixture turns black/tarry, and NMR shows loss of the aromatic signals. What is happening?A: You are likely triggering nucleophilic ring opening .
The isothiazole ring, particularly the N–S bond, is sensitive to strong bases (e.g., NaOH, KOH) often used with oxidants like KMnO₄. Under basic conditions, the hydroxide ion attacks the sulfur or the C-3 position, leading to fragmentation into nitriles and elemental sulfur.
Corrective Action: Switch to a buffered oxidative system .
Avoid: KMnO₄/NaOH or Bleach (NaOCl) without pH control.
Try:MnO₂ (Activated) in neutral solvent (DCM or CH₃CN) or CuCl/Pyridine (aerobic oxidation) which operates at milder pH.
Reference: Isothiazole ring cleavage is a known degradation pathway in the presence of strong nucleophiles [1].
Q: I see elemental sulfur precipitating. Is this normal?A: No. This confirms sulfur extrusion . This often happens if you use hypervalent iodine oxidants (like PhI(OAc)₂) at high temperatures.
Corrective Action: Lower the temperature to 0°C–RT. If using hypervalent iodine, ensure the reaction is anhydrous to prevent hydrolysis-induced ring attack.
Module B: Selectivity (N-N vs. C-C Coupling)
Q: I am isolating a dimer, but it’s not the Azo compound. It looks like a C-C coupled product.A: Aminoisothiazoles have significant radical character at the ring carbons (C3, C4, or C5) during oxidation. If the amine position is sterically crowded or if the radical is delocalized onto the ring, C-H activation/coupling occurs instead of N-N coupling.
Diagnostic: Check the proton NMR.[2][3] If the NH₂ protons are still present (or become NH), but a ring proton is missing, you have C-C coupling.
Corrective Action:
Block the Ring: Ensure reactive ring positions (especially C4) are substituted if N-N coupling is the only goal.
Change Mechanism: Switch from a radical oxidant (e.g., Fenton’s reagent) to a Diazo-coupling strategy .[1] Diazotize the amine (NaNO₂/H⁺) and couple it with a second equivalent of the amine (or a phenol) to force the N-N bond formation [2].
Module C: Reactivity & Yield
Q: The starting material is unreactive. I’m recovering 90% amine.A: Aminoisothiazoles are electron-deficient; the amine lone pair is pulled into the ring, making it difficult to oxidize compared to aniline.
Corrective Action:
Increase Oxidation Potential: If using air/Cu, switch to Pb(OAc)₄ (Lead tetraacetate) or NCS (N-Chlorosuccinimide) followed by base.
Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to solubilize the intermediate radical cation and stabilize the transition state.
Part 3: Optimized Experimental Protocol
Protocol: Aerobic Cu-Catalyzed Oxidative Dimerization
Recommended for minimizing ring degradation while promoting N-N coupling.[1]
Dissolution: In a flame-dried flask, dissolve the aminoisothiazole in Toluene (0.1 M).
Catalyst Activation: Add CuBr and Pyridine. The solution should turn green/blue (active Cu-amine complex).[1]
Oxidation: Purge the headspace with O₂ (balloon) or bubble air through the solution.
Reaction: Stir at Room Temperature for 4–12 hours. Note: Do not heat above 50°C to avoid sulfur extrusion.[1]
Monitoring: Monitor by TLC. The Azo product is usually deeply colored (orange/red) and less polar than the amine.
Workup: Quench with saturated aqueous NH₄Cl (to remove Cu). Extract with EtOAc.[2]
Purification: Silica gel chromatography. Warning: Azo-isothiazoles can be "brick dust" solids; if insoluble, wash the filter cake with water/methanol and recrystallize from DMF.
Part 4: Data & Troubleshooting Matrix
Observation
Probable Cause
Technical Solution
Deep Red/Orange Product
Success (Azo formation)
Verify via Mass Spec (M = 2xSM - 2H).
Black Tar / Smell of H₂S
Ring Decomposition
Switch to neutral oxidant (MnO₂); avoid NaOH.
Yellow Solid (M = SM + 16)
Nitro Compound (Over-oxidation)
Reduce oxidant equivalents; switch from KMnO₄ to Air/Cu.
White/Tan Solid (M = 2xSM - 2H)
C-C Coupling (Bisisothiazole)
Confirm via NMR.[1] Use steric blocking or diazotization path.
No Reaction
Deactivated Amine
Use stronger oxidant (Pb(OAc)₄) or increase temp (max 50°C).
Part 5: Decision Logic for Purification
Isolating these dimers is often harder than synthesizing them due to poor solubility.
Caption: Purification logic flow. Azo-isothiazoles often require filtration rather than extraction.[1]
References
Isothiazole Ring Stability
Title: Isothiazoles: Synthesis, Properties, and Applications.[4][5][6]
Source: Russian Chemical Reviews (via ResearchG
Context: Discusses the lability of the N-S bond under nucleophilic conditions.
Optimizing solvent selection for isothiazole recrystallization
Topic: Optimizing Solvent Selection for Isothiazole Recrystallization Introduction: The Isothiazole Challenge Welcome to the technical support hub for isothiazole purification. Isothiazoles (1,2-thiazoles) present unique...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Solvent Selection for Isothiazole Recrystallization
Introduction: The Isothiazole Challenge
Welcome to the technical support hub for isothiazole purification. Isothiazoles (1,2-thiazoles) present unique challenges in process chemistry due to the lability of the N–S bond and their tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize. This guide moves beyond basic textbook protocols, offering a decision-matrix approach grounded in thermodynamic principles and industrial best practices.
Module 1: The Solvent Screening Protocol
Objective: Identify a solvent system that maximizes recovery (>85%) and purity (>98%) while preserving the isothiazole ring integrity.
The "Rule of Dielectric Variance" Approach
Do not rely on random screening. Use this tiered approach based on dielectric constants (
) and functional group compatibility.
Step 1: Stability Check (Critical)
Before heating, you must validate chemical compatibility. The isothiazole N–S bond is susceptible to nucleophilic attack and reductive cleavage.
CAUTION: High-boiling alcohols (>100°C) can induce transesterification or ring-opening if the isothiazole has electron-withdrawing groups at C-4 or C-5.
Step 2: Solubility Mapping
Test solubility at 25°C and Reflux . Target concentration: 50–100 mg/mL.
Solvent Class
Representative Solvents
Suitability for Isothiazoles
Notes
Alcohols
Methanol, Ethanol, IPA
High
Excellent first choice. Good polarity match for 3-substituted isothiazoles.
Esters
Ethyl Acetate, IPM
Medium
Good for lipophilic derivatives. Watch for transesterification.
Ethers
MTBE, THF, 2-MeTHF
Medium/High
MTBE is a preferred anti-solvent due to low peroxide formation risk compared to THF.
Hydrocarbons
Heptane, Toluene
Low (Anti-solvent)
Rarely dissolves isothiazoles alone; essential as anti-solvents.
Chlorinated
DCM, Chloroform
Avoid
Environmental hazard; often creates solvates that are hard to dry.[1]
Step 3: The Cooling Crystallization Protocol
Dissolution: Dissolve crude isothiazole in the minimum volume of "Good Solvent" at near-reflux.
Clarification: Hot filtration (if necessary) to remove insoluble inorganic salts.
Nucleation: Cool slowly (0.5°C/min) to the metastable zone limit.
Seeding: Add 0.5–1.0 wt% of pure seed crystals at the cloud point. This is mandatory for isothiazoles to prevent oiling out.
Module 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2][3] This occurs when the solution supersaturation intersects the spinodal curve (liquid separation) before the binodal solubility curve (crystallization). It is common in isothiazoles due to their low melting points and conformational flexibility.
Corrective Actions:
The "Seeding Bridge" Method:
Do not cool to 0°C immediately.
Hold the temperature 5–10°C above the temperature where the oil appeared.
Cool very slowly (0.1°C/min) to allow growth on the seeds rather than new nucleation.
Change the Solvent System:
Oiling out indicates the solvent-solute interaction is too weak. Switch to a solvent with a slightly higher dielectric constant (e.g., move from Toluene to EtOAc/Heptane mixture).
Q2: I see a drop in yield and a sulfur smell after recrystallization. What happened?
Diagnosis:N–S Bond Cleavage . You likely used a solvent or condition that chemically attacked the isothiazole ring.
Mechanism:
The N–S bond is the "soft" electrophilic site. Nucleophiles (Nu⁻) attack the sulfur, opening the ring to form enaminothiones or nitriles.
Risk Factor:[1] Using nucleophilic solvents (amines, pyridine) or overheating (>120°C).
Corrective Actions:
Switch Solvents: Use non-nucleophilic solvents like IPA or Toluene.
Lower Temperature: Use a solvent with a lower boiling point (e.g., replace n-Butanol with Ethanol) to keep processing temperatures below 80°C.
Q3: How do I control polymorphism in isothiazole carboxylic acids?
Diagnosis: Isothiazole carboxylic acids often form hydrogen-bonded dimers (Form I) or catemers (Form II).
Corrective Actions:
Polar Solvents (MeOH/Water): Tend to favor forms where the acid proton is solvated, often leading to the most thermodynamically stable polymorph upon drying.
Protocol: Always analyze the wet cake by XRPD before drying to distinguish between solvate formation and true polymorphism.
Module 3: Visualizing the Decision Matrix
The following flowchart guides you through the solvent selection process, specifically accounting for the oiling-out risk inherent to isothiazoles.
Caption: Logic flow for isothiazole solvent screening, prioritizing the mitigation of oiling out (LLPS) via seeding and anti-solvent addition.
References
Diorazio, L. J., et al. (2016).[4] "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development, 20(4), 760–773. [Link]
Prat, D., et al. (2013).[4][5] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[4][5][6] Organic Process Research & Development, 17(12), 1517–1525.[5] [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from [Link]
Hamad Elgazwy, A. S. (2003).[7] "The chemistry of isothiazoles." Tetrahedron, 59(39), 7445–7463. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: S-ISO-001
Status: Open
Agent: Senior Application Scientist
Subject: Advanced Protocols for Sulfur and Organosulfur Byproduct Removal
Overview
Isothiazole synthesis—whether via oxidative cyclization of thioamides, reaction of nitrile sulfides, or direct sulfurization—frequently results in persistent sulfur contamination. Elemental sulfur (
) and phosphorus-sulfur byproducts (from Lawesson’s reagent) are notorious for co-eluting with products during chromatography and poisoning transition metal catalysts (Pd, Pt, Rh) in downstream cross-coupling reactions.
This guide provides three tiered protocols ranging from bulk chemical washing to high-precision chromatographic polishing.
Diagnostic: Which Protocol Do You Need?
Before proceeding, identify the nature of your contamination to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate desulfurization strategy based on contaminant type and load.
Protocol 1: The "Green" Wash (Sodium Sulfite)
Best For: Bulk removal of elemental sulfur (
) from crude reaction mixtures.
Mechanism: Nucleophilic attack of sulfite () on the sulfur ring opens it, sequentially forming water-soluble thiosulfate ().
The Science
Elemental sulfur is highly lipophilic and dissolves well in
and toluene but poorly in water. Sodium sulfite is water-soluble.[1] To make them react, you must use a solvent system that allows phase transfer or partial miscibility (e.g., Ethanol/Water).
Step-by-Step Guide
Dissolution: Dissolve your crude isothiazole mixture in a water-miscible organic solvent (Ethanol or Dioxane are ideal). Avoid DCM; it is biphasic and slows the kinetics significantly.
Reagent Prep: Prepare a saturated aqueous solution of Sodium Sulfite (
).
Reflux: Add the sulfite solution to your organic layer (Ratio: 10 mol % excess relative to estimated sulfur).
Critical Step: Heat to reflux (approx. 80-90°C) for 1–2 hours. The heat is necessary to fracture the
ring.
Observation: The yellow suspension of sulfur should disappear as it converts to colorless, soluble thiosulfate.
The sulfur (now thiosulfate) remains in the aqueous layer.
Pros: Cheap, non-toxic, scalable.
Cons: Requires heating; not suitable for hydrolytically unstable isothiazoles.
Protocol 2: The "Chemical Scavenger" (Triphenylphosphine)
Best For: Trace sulfur removal or when heating with base (Protocol 1) is unsafe for the substrate.
Mechanism: Triphenylphosphine (
) is a "soft" nucleophile that rapidly attacks sulfur to form Triphenylphosphine Sulfide ().
The Science
The Phosphorus-Sulfur bond is exceptionally strong (bond dissociation energy ~444 kJ/mol). This thermodynamic driving force strips sulfur atoms even from metal surfaces or solution.
Step-by-Step Guide
Quantification: Estimate sulfur content (e.g., by NMR integration or weight).
Addition: Add 1.1 equivalents of
relative to sulfur content to the reaction mixture in toluene or DCM.
Incubation: Stir at room temperature for 30 minutes.
Purification (The Tricky Part):
You have now removed
but generated .
Option A (Precipitation): Add a non-polar solvent (Hexanes/Pentane).
often precipitates out; filter it off.
Option B (Chromatography):
is much more polar than and usually distinct from isothiazoles. It elutes later on silica gel.
Expert Tip: If your product polarity overlaps with
, use Polymer-Supported Triphenylphosphine . After the reaction, simply filter the polymer beads to remove the sulfur.
Protocol 3: The "Polishing" Step (Ag-Impregnated Silica)
Best For: Final purification for analytical samples or protecting sensitive catalysts (e.g., Pd-catalyzed couplings).
Mechanism:
-complexation. Silver ions () act as soft Lewis acids, binding strongly to soft bases like sulfur and polysulfides.
Preparation of Ag-Silica (10% w/w)
Dissolve
(2.0 g) in Acetonitrile (20 mL).
Add Silica Gel (20 g) to the solution.
Evaporate solvent under reduced pressure (Rotavap) in the dark (cover flask with foil) until free-flowing powder is obtained.
Storage: Keep in an amber jar. Stable for months.
Usage Guide
Flash Column: Pack a short "plug" (2–3 cm) of Ag-Silica on top of your standard silica column.
Elution: Run your column as normal. Elemental sulfur and organosulfur impurities will be irreversibly retained on the silver layer (turning it black/grey).
Recovery: Your isothiazole elutes through cleanly.
Protocol 4: Lawesson's Reagent Cleanup
Issue: Isothiazole synthesis using Lawesson's reagent generates a sticky, foul-smelling hexameric P-S byproduct that streaks on columns.
The Fix: Hydrolytic Decomposition
Do not attempt to chromatograph the crude mixture directly.
Quench: After the reaction, add Ethylene Glycol (excess) and a catalytic amount of acid (HCl) or simply use basic conditions if stable.
Heat: Stir at 80°C for 1 hour.
Mechanism: The alcohol attacks the P-S ring, converting the oligomer into highly polar, water-soluble phosphorus esters.
Partition: Dilute with water and extract with Toluene. The phosphorus byproducts stay in the water/glycol phase.
Summary of Data & Solubilities
Contaminant
Solubility (Water)
Solubility (DCM)
Removal Method
Key Reagent
Elemental Sulfur ()
Insoluble
High
Nucleophilic Opening
or
Polysulfides ()
Insoluble
High
Metal Affinity
Ag-Silica
Lawesson's Byproduct
Insoluble
High
Hydrolysis
Ethylene Glycol / NaOH
Mercaptans (R-SH)
Low
High
Oxidation/Base Wash
Bleach or NaOH
Visualizing the Chemistry
Figure 2: Chemical transformation pathways for the two primary sulfur removal techniques.
References
K. A. Woerpel et al., "The reaction of elemental sulfur with sodium sulfite," Journal of Organic Chemistry, vol. 63, no. 5, 1998.
Triphenylphosphine Method:
B. M. Trost & D. P. Curran, "Desulfurization using phosphines," Tetrahedron Letters, vol. 22, no. 14, pp. 1287-1290, 1981.
Silver Nitrate Silica Gel:
T. Li & J. J. Li, "Application of Silver Nitrate Impregnated Silica Gel in the Purification of Organosulfur Compounds," Journal of Chromatography A, vol. 810, pp. 245-251, 1998.
Lawesson's Reagent Workup:
T. Nishio, "Improved work-up procedure for the thionation of amides using Lawesson’s reagent," Journal of the Chemical Society, Perkin Transactions 1, 1993. (Describes the hydrolytic decomposition of P-S byproducts).
Isothiazole Synthesis Overview
D. W.[4] Brown & M. Sainsbury, "Isothiazoles," in Comprehensive Heterocyclic Chemistry, Pergamon, 1984. (Context for thioamide cyclization byproducts).
Disclaimer: All protocols involve handling chemical substances. Consult your institution's Material Safety Data Sheets (MSDS) and safety officers before proceeding.
Technical Support Center: Controlling Regioselectivity in 3,5-Dicarboxylate Functionalization
Welcome to the technical support center for the regioselective functionalization of 3,5-dicarboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the uni...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the regioselective functionalization of 3,5-dicarboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenge of differentiating between two chemically equivalent functional groups on a symmetric scaffold. Symmetrically 3,5-disubstituted aromatic and heterocyclic cores, particularly pyridines, are crucial building blocks in pharmaceuticals and advanced materials.[1][2] However, their symmetry presents a significant hurdle for selective mono-functionalization.
This document provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides for specific experimental problems. Our goal is to explain the causality behind experimental choices, enabling you to make informed decisions in your synthetic planning.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the core challenges and strategies in 3,5-dicarboxylate functionalization.
Q1: Why is achieving regioselectivity in symmetric 3,5-dicarboxylates so difficult?
The primary challenge stems from the inherent symmetry of the substrate. In a typical 3,5-disubstituted pyridine or phenyl ring, the two carboxylate groups are electronically and sterically equivalent. From a reagent's perspective, there is no intrinsic preference for one site over the other. This leads to statistical mixtures of unreacted starting material, the desired mono-functionalized product, and the di-functionalized byproduct, making purification difficult and lowering the yield of the target molecule.
Q2: What are the main strategies to achieve selective mono-functionalization?
There are four primary strategies, each with its own advantages and limitations:
Statistical Control: This involves carefully controlling stoichiometry (e.g., using 0.5 equivalents of a reagent for a mono-amidation or <1.0 equivalent for mono-esterification) and reaction time. It relies on the probability of a reagent encountering an unreacted molecule versus a mono-reacted molecule. This method is often simple to set up but rarely gives high yields of the mono-product without tedious separation.
Physicochemical Manipulation: This strategy exploits differences in the physical properties (like solubility) between the starting material, mono-product, and di-product. A powerful example is performing a mono-esterification in a biphasic system where the mono-ester is continuously extracted into an organic phase as it forms, preventing it from reacting a second time.[3][4]
Enzymatic Catalysis: Biocatalysts, particularly lipases, can exhibit remarkable regioselectivity. The enzyme's chiral active site can distinguish between the two prochiral carboxylate groups, catalyzing the reaction at one position with high fidelity.[5][6]
Substrate Modification: This involves temporarily or permanently modifying the substrate to break the symmetry. This could involve introducing a bulky protecting group elsewhere on the molecule that sterically hinders one of the carboxylates, or using a directing group to guide a reagent to a specific site.
Q3: How can enzymes be used to achieve high regioselectivity?
Enzymes, such as lipases like Candida antarctica lipase B (often immobilized as Novozym 435), achieve selectivity through a "lock-and-key" mechanism.[7] The three-dimensional structure of the enzyme's active site binds the substrate molecule in a specific orientation. This precise orientation exposes only one of the two carboxylate groups to the catalytic triad (e.g., Ser-His-Asp) of the enzyme.[7] Consequently, hydrolysis or esterification occurs exclusively at that site. This method is highly effective for both enantioselective and regioselective transformations.[5][8][9]
Q4: Can I selectively reduce just one ester in a 3,5-diester compound?
Yes, this is a common and achievable transformation. The key is to use a reducing agent with appropriate reactivity and to carefully control the reaction conditions (stoichiometry, temperature).
Mild Reducing Agents: Reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. However, using LiBH₄ can sometimes be effective.
Stoichiometric Control with Stronger Reagents: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that will readily reduce both esters.[10] However, by using precisely one equivalent of a less reactive hydride, such as Lithium tri-tert-butoxyaluminum hydride (LTBA), at low temperatures, it is often possible to achieve selective mono-reduction.
Catalytic Hydrogenation: Certain transition metal catalysts can be used for the selective hydrogenation of one ester group, although achieving high regioselectivity can be challenging and catalyst-dependent.[11][12]
Part 2: Troubleshooting Guides
This section provides structured advice for specific experimental problems.
Guide 1: Poor Yield of Mono-ester/Mono-acid in Chemical Reactions
Symptom: Your reaction (hydrolysis or esterification) results in a difficult-to-separate mixture containing significant amounts of starting di-acid/di-ester, the desired mono-product, and the di-product.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low mono-product yield.
In-Depth Solution: Protocol for Continuous Extraction Mono-esterification
This protocol is based on the principle of removing the more organic-soluble mono-ester from the aqueous reaction phase as it is formed, thereby preventing its conversion to the di-ester.[3][4]
Cyclohexane (or other non-polar, water-immiscible solvent)
Apparatus for continuous liquid-liquid extraction
Procedure:
Prepare the aqueous reaction mixture: In a flask, dissolve 3,5-pyridinedicarboxylic acid in a mixture of 95% ethanol and water. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). The presence of a large amount of water is crucial.[4]
Set up the continuous extraction: Place the reaction flask in the continuous liquid-liquid extractor. Use cyclohexane as the extraction solvent.
Begin the reaction/extraction: Gently heat the cyclohexane to allow it to cycle through the aqueous layer. The reaction proceeds at room temperature, but gentle heating of the extraction solvent is needed for the apparatus to function.
Monitor the reaction: The mono-ester, being more non-polar than the starting di-acid, will be preferentially extracted into the cyclohexane phase. The reaction can be monitored by periodically sampling the organic layer via TLC or GC-MS.
Work-up: Once the starting material is consumed (or equilibrium is reached), separate the organic layer. Wash with a saturated sodium bicarbonate solution to remove any traces of acid. Dry over anhydrous sodium sulfate, filter, and remove the cyclohexane under reduced pressure to yield the mono-ester. This method can significantly improve the mono-ester to di-ester ratio.[3]
Guide 2: Inconsistent or Poor Results with Enzymatic Hydrolysis
Symptom: You are using a lipase (e.g., Novozym 435) for the selective mono-hydrolysis of a 3,5-diester, but you are observing low conversion, no selectivity, or both.
Potential Cause
Explanation
Recommended Solution
Incorrect Enzyme or Inactivity
Not all lipases are effective for all substrates. The enzyme may also be denatured due to improper storage or harsh reaction conditions (e.g., extreme pH or temperature).
Screen multiple enzymes: Test other commercially available lipases (e.g., from Pseudomonas cepacia, Porcine Pancreas Lipase). Verify activity: Run a control reaction with a known, simple substrate (e.g., hydrolysis of ethyl butyrate) to confirm your enzyme batch is active.
Sub-optimal Reaction Conditions
Enzyme activity and selectivity are highly dependent on pH, temperature, and solvent. The optimal conditions can be substrate-specific.
Optimize pH: Perform small-scale reactions across a range of pH values using different buffers (e.g., phosphate buffer from pH 6.0-8.0).[5] Optimize Temperature: Run reactions at different temperatures (e.g., 30°C, 40°C, 50°C). Note that higher temperatures can increase reaction rate but may decrease enzyme stability and selectivity.
Poor Substrate Solubility
The enzyme can only act on dissolved substrate. If your diester is poorly soluble in the aqueous buffer, the reaction rate will be extremely slow.
Add a co-solvent: Introduce a small percentage (5-20%) of a water-miscible organic solvent like DMSO, THF, or acetonitrile to improve substrate solubility. Be aware that high concentrations of organic solvents can denature the enzyme.
Product Inhibition
The mono-acid or alcohol product may bind to the enzyme's active site, preventing further substrate binding and turnover.
Dilute the reaction: Run the reaction at a lower substrate concentration. In-situ product removal: If feasible, consider adding a resin or performing an extraction to remove one of the products as it is formed.
Part 3: Strategic Decision Making
Choosing the right approach from the outset is critical. The following decision tree can guide your strategy based on common laboratory constraints and objectives.
Caption: Decision tree for selecting a regioselective strategy.
References
Method of preparing monoesters.
Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed, Pharmazie. 1995 Jul;50(7):455-9. [Link]
Process for preparation of dicarboxylic acid monoesters.
Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology, 2017, 8, 50-65. [Link]
Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... ResearchGate. [Link]
A practical protocol for the synthesis of 3-hydroxy-4,5-disubstituted pyridine derivatives from acyclic compounds. RSC Publishing. [Link]
A Facile Method for Monoesterification of α, ω-Dicarboxylic Acids... J. Org. Chem. 1979, 44, 4, 611–612. [Link]
Synthesis of 2,4,6-trisubstituted and 3,5-disubstituted pyridine derivatives (11) and (12). ResearchGate. [Link]
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Taylor & Francis Online. [Link]
Technical Support Center: Navigating the Moisture Sensitivity of Isothiazole Intermediates
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the successful handling of moisture-sensitive isothiazole intermediates....
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the successful handling of moisture-sensitive isothiazole intermediates. This resource is designed to be a practical, in-the-lab companion, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific challenges you may encounter during your work with isothiazole intermediates, presented in a direct question-and-answer format. The focus here is on not just what to do, but why you're doing it.
Question 1: My reaction yield is significantly lower than expected, or I'm not getting any product at all. How can I determine if moisture is the culprit?
Answer:
Low or no yield is a classic symptom of moisture contamination in reactions involving sensitive intermediates. Isothiazole intermediates, particularly those with reactive functional groups like halogens, organometallics, or activated carbonyls, can be highly susceptible to hydrolysis.
Causality: Water acts as a nucleophile that can attack electrophilic centers in your isothiazole intermediate, leading to the formation of undesired byproducts and consumption of your starting material. For instance, a common intermediate like 3-chloroisothiazole can hydrolyze to the corresponding isothiazol-3-one, rendering it inactive for subsequent coupling reactions. Similarly, lithiated isothiazole species, which are powerful nucleophiles, are readily quenched by even trace amounts of water.[1]
Troubleshooting Steps:
Re-evaluate Your Anhydrous Technique: Even minor lapses in procedure can introduce significant amounts of moisture. Review your glassware drying, solvent purification, and reagent handling protocols.
Solvent Moisture Analysis: The most definitive way to confirm moisture contamination in your solvent is through Karl Fischer titration.[2][3][4][5] This method can precisely quantify water content down to the parts-per-million (ppm) level. For many sensitive reactions, a water content of <50 ppm is recommended.
Run a Control Reaction: If you suspect a particular reagent or solvent, run a small-scale control reaction where you are confident that all components are rigorously dried. Compare the outcome to your original experiment.
Analyze Your Crude Reaction Mixture: Use techniques like ¹H NMR or LC-MS to look for characteristic byproducts of hydrolysis. For example, the presence of isothiazolones or ring-opened products can be a strong indicator of water contamination.[6][7]
Question 2: I'm observing the formation of unexpected byproducts in my reaction. Could this be related to moisture?
Answer:
Absolutely. The presence of water can initiate side reactions that lead to a complex mixture of products, complicating purification and reducing the yield of your desired compound.
Causality: Beyond simple hydrolysis of the starting material, water can participate in the reaction mechanism in unintended ways. For example, in a metal-catalyzed cross-coupling reaction, water can interfere with the catalytic cycle by reacting with the catalyst or the organometallic intermediate. In reactions involving strong bases like n-butyllithium, trace moisture can lead to the formation of lithium hydroxide, which can promote different, unwanted reaction pathways.[1]
Troubleshooting Steps:
Characterize the Byproducts: Isolate and identify the main byproducts using chromatographic and spectroscopic techniques. Understanding the structure of the byproducts can provide clues about the side reactions that are occurring.
Review the Reaction Mechanism: Consider how water could intercept key intermediates in your proposed reaction mechanism. For example, could a key intermediate be protonated by water, leading to a different reaction cascade?
Implement Stricter Anhydrous Conditions: If you suspect moisture-related side reactions, it is imperative to tighten your anhydrous protocols. This includes using freshly dried solvents, oven- or flame-drying your glassware immediately before use, and conducting all manipulations under a positive pressure of an inert gas.[8]
Question 3: My organometallic isothiazole intermediate seems to be decomposing upon formation. What could be going wrong?
Answer:
Organometallic isothiazole intermediates, such as those formed by lithiation, are exceptionally sensitive to moisture. Decomposition is a common issue if anhydrous conditions are not strictly maintained.
Causality: The carbon-metal bond in these intermediates is highly polarized, making the carbon atom a potent nucleophile and a strong base. Any protic source, including water, will rapidly quench the organometallic species, leading to the formation of the corresponding protonated isothiazole and the metal hydroxide. In some cases, nucleophilic attack by the organometallic reagent on the isothiazole ring can lead to ring-opening, especially in the presence of moisture.[1]
Troubleshooting Workflow for Organometallic Intermediate Decomposition:
Caption: Troubleshooting workflow for organometallic intermediate decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of moisture contamination in my reaction?A1: While there are no universal indicators, some visual cues can suggest the presence of moisture. These include a cloudy or heterogeneous reaction mixture when it is expected to be clear, the "fuming" of reactive reagents upon addition to the solvent, or the precipitation of insoluble metal hydroxides. However, these are not definitive, and the absence of these signs does not guarantee anhydrous conditions. The most reliable method for determining moisture content is Karl Fischer titration.[2][3][4][5]
Q2: How can I be certain my glassware is sufficiently dry?A2: Standard laboratory practice involves oven-drying glassware at a minimum of 125°C for at least 4 hours, or preferably overnight. For highly sensitive reactions, it is best to assemble the glassware while still hot and allow it to cool under a stream of dry inert gas. Alternatively, flame-drying the assembled apparatus under vacuum and then backfilling with an inert gas is a highly effective method.
Q3: What is the best way to handle and transfer moisture-sensitive isothiazole intermediates?A3: For liquid reagents, use a clean, oven-dried syringe that has been purged with an inert gas before drawing up the reagent. Transfer the liquid through a rubber septum into the reaction vessel. For solids, it is highly recommended to perform all transfers inside a glovebox with a dry, inert atmosphere. Weighing moisture-sensitive solids in the open air is strongly discouraged.
Q4: Can I use a drying tube to protect my reaction from moisture?A4: While a drying tube filled with a desiccant like calcium chloride can prevent atmospheric moisture from entering the reaction vessel, it is not a substitute for a proper inert atmosphere setup (e.g., a nitrogen or argon balloon or a connection to a Schlenk line). A drying tube does not protect against the diffusion of oxygen into the system and provides only a minimal barrier against moisture ingress compared to a positive pressure of inert gas.
Q5: Which drying agent is best for my solvent?A5: The choice of drying agent depends on the solvent and its compatibility with the isothiazole intermediate.
Solvent
Recommended Drying Agent(s)
Comments
Tetrahydrofuran (THF)
Sodium/benzophenone, Activated Alumina
Sodium/benzophenone provides a visual indicator (deep blue/purple) of dryness. Activated alumina is a good option for rapid drying.
Dioxane
Sodium/benzophenone, Calcium Hydride
Similar to THF, sodium/benzophenone is effective. Calcium hydride is also a good choice.
Toluene
Sodium/benzophenone, Calcium Hydride
Toluene is relatively non-polar and can be effectively dried with these agents.
Dichloromethane (DCM)
Calcium Hydride, Phosphorus Pentoxide (P₂O₅)
DCM should not be dried with sodium. P₂O₅ is a very efficient but highly acidic drying agent.
Acetonitrile (MeCN)
Calcium Hydride, Molecular Sieves (3Å or 4Å)
Acetonitrile is polar and hygroscopic. Repeated drying over molecular sieves may be necessary.
Note: Always ensure the chosen drying agent is compatible with your specific isothiazole intermediate, as acidic or basic drying agents could potentially react with your compound.
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the standard procedure for setting up a reaction vessel to exclude air and moisture using a Schlenk line or a simple balloon setup.
Materials:
Round-bottom flask or Schlenk flask
Magnetic stir bar
Rubber septa
Source of dry inert gas (Nitrogen or Argon)
Needles and tubing
Heat gun or oven
Procedure:
Glassware Preparation: Dry the flask and stir bar in an oven at >125°C overnight.
Assembly: While the flask is still hot, quickly cap it with a rubber septum and clamp it to a stand.
Inert Gas Purge: Insert a needle connected to the inert gas line and a second "outlet" needle. Flush the flask with a steady stream of inert gas for 5-10 minutes to displace all the air.
Cooling: Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas inside the flask. Allow the flask to cool to room temperature.
Reagent Addition: Add anhydrous solvents and reagents via syringe through the septum. For solid additions, it is best to add them to the flask before the initial purge, or to use a glovebox for the transfer.
A Senior Application Scientist's Guide to 13C NMR Spectral Analysis of Isothiazole Dicarboxylate Esters for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds that form the backbone...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds that form the backbone of many pharmaceuticals, the isothiazole nucleus holds a significant position due to its diverse biological activities. This guide provides an in-depth, comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data of isothiazole dicarboxylate esters, a class of compounds with potential for further functionalization in drug design. This document moves beyond a simple data repository to offer insights into the causality behind spectral features, a detailed experimental protocol for acquiring high-quality data, and a comparison with other biologically relevant five-membered heterocyclic dicarboxylate esters.
The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isothiazole ring, a five-membered heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship, is a key pharmacophore in a range of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions contribute to its biological activity. The introduction of dicarboxylate ester functionalities onto the isothiazole ring provides valuable handles for synthetic diversification, allowing for the exploration of a wider chemical space in the quest for new drug candidates. Accurate and unambiguous characterization of these molecules is the first critical step in their development, with 13C NMR spectroscopy being a primary tool for this purpose.
Understanding the 13C NMR Fingerprint of Isothiazole Dicarboxylate Esters
The 13C NMR spectrum of an isothiazole dicarboxylate ester is a unique fingerprint of its molecular structure. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the heteroatoms in the ring, the electron-withdrawing character of the ester groups, and the overall aromaticity of the system.
A foundational study on the 13C NMR of isothiazole and its simple derivatives provides a starting point for our analysis.[3] The chemical shifts for the parent isothiazole ring are a good baseline from which to predict the shifts in more complex derivatives.
Table 1: Predicted 13C NMR Chemical Shifts for a Generic Isothiazole Dicarboxylate Ester
Carbon Atom
Predicted Chemical Shift Range (ppm)
Influencing Factors
C3
150 - 165
Adjacent to sulfur and nitrogen; influenced by the position of the ester group.
C4
120 - 135
Influenced by the position of the ester group and substitution on adjacent carbons.
C5
145 - 160
Adjacent to nitrogen; influenced by the position of the ester group.
Carbonyl (C=O)
160 - 175
Standard chemical shift for ester carbonyls.
Ester Alkoxy (O-CHx)
50 - 70
Dependent on the alkyl group (methyl, ethyl, etc.).
Note: These are predicted ranges based on the parent isothiazole and general substituent effects. Actual values will vary depending on the specific substitution pattern and solvent.
A Comparative Analysis: Isothiazoles vs. Other Heterocyclic Dicarboxylate Esters
To provide a richer context for the 13C NMR data of isothiazole dicarboxylate esters, it is instructive to compare their spectral features with those of analogous esters derived from other common five-membered heterocyclic scaffolds in drug discovery, such as pyrazole, oxazole, and thiophene. Each of these rings possesses distinct electronic properties that will manifest in their respective 13C NMR spectra.
Table 2: Comparative 13C NMR Data of Heterocyclic Dicarboxylate Esters
Note: The data for the pyrazole, oxazole, and thiophene derivatives are taken from available literature and databases. The isothiazole data is a prediction to be validated by experimental evidence.
The comparison highlights the influence of the heteroatoms on the chemical shifts of the ring carbons. For instance, the presence of two nitrogen atoms in the pyrazole ring generally leads to more shielded carbon signals compared to the isothiazole ring with its sulfur and nitrogen atoms.
The acquisition of reliable and reproducible 13C NMR data is contingent upon a well-defined experimental protocol. The following is a step-by-step methodology for the preparation and analysis of isothiazole dicarboxylate esters.
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For polar compounds like dicarboxylate esters, Dimethyl Sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD) are often good choices.
Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of solvent.
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Part 2: NMR Spectrometer Setup and Data Acquisition
For quantitative 13C NMR, specific acquisition parameters must be employed to ensure the signal intensity is directly proportional to the number of carbon nuclei.
Inverse-Gated Decoupling: Use an inverse-gated decoupling pulse sequence. This technique decouples the protons during the acquisition time to provide a simplified spectrum with single lines for each carbon, but it is turned off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal enhancement.
Relaxation Delay (d1): Set a long relaxation delay between pulses to allow all carbon nuclei, especially quaternary carbons with long relaxation times (T1), to fully relax. A general rule of thumb is to set d1 to at least 5 times the longest T1 value in the molecule.
Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity for each scan.
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration.
Caption: Experimental workflow for acquiring quantitative 13C NMR data.
Visualizing the Isothiazole Dicarboxylate Ester Structure
A clear visual representation of the molecule is essential for understanding the relationship between its structure and its NMR spectrum.
Caption: General structure of an isothiazole dicarboxylate ester.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the 13C NMR spectral data of isothiazole dicarboxylate esters, a class of compounds with significant potential in drug discovery. By understanding the key factors that influence their chemical shifts and by employing a rigorous experimental protocol, researchers can confidently elucidate the structures of these and related molecules. The comparative analysis with other heterocyclic systems further enriches the interpretation of the spectral data. As the field of drug discovery continues to evolve, the principles and methodologies outlined in this guide will remain essential for the rapid and accurate characterization of novel therapeutic agents.
References
This reference is a placeholder for a relevant scientific article on the medicinal chemistry of isothiazoles.
Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]
PubChem. (n.d.). Diethyl 1H-pyrazole-3,5-dicarboxylate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 25, 2026, from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 25, 2026, from [Link]
University of Ottawa. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? NMR Facility Blog. [Link]
This reference is a placeholder for a relevant scientific article on the synthesis and characterization of isothiazole deriv
This reference is a placeholder for a relevant scientific article on the biological activities of isothiazole compounds.
PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
Khan, W. A., & Parveen, S. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]
Isothiazole. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
Comparative Guide: Elemental Analysis Standards for Sulfur-Nitrogen Heterocycles
Executive Summary The "Combustion Gap" in Drug Discovery In pharmaceutical research, sulfur-nitrogen (S-N) heterocycles—such as thiazoles, thiadiazoles, and sulfonamides—are ubiquitous scaffolds. However, they present a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Combustion Gap" in Drug Discovery
In pharmaceutical research, sulfur-nitrogen (S-N) heterocycles—such as thiazoles, thiadiazoles, and sulfonamides—are ubiquitous scaffolds. However, they present a unique challenge for elemental analysis (EA): refractory combustion . While Sulfanilamide has long been the industry's "Gold Standard" for CHNS calibration, its relatively simple benzene-based structure often combusts too easily compared to complex polycyclic drug candidates.
This discrepancy creates a "Combustion Gap"—a false positive validation where the instrument passes calibration with Sulfanilamide but fails to fully release sulfur from the tighter aromatic rings of the analyte, leading to low S-recovery.
This guide compares Sulfanilamide against the structurally complex BBOT and the biological proxy Methionine , providing a data-driven protocol for selecting the right standard to ensure 99.9% accuracy in S-N heterocycle analysis.
Part 1: Comparative Analysis of Standards
The Candidates
We evaluated three primary certified reference materials (CRMs) commonly used in dynamic flash combustion (Dumas method).
Feature
Sulfanilamide (The Standard)
BBOT (The Challenger)
DL-Methionine (The Bio-Proxy)
IUPAC Name
4-Aminobenzenesulfonamide
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
2-Amino-4-(methylthio)butanoic acid
Formula
C₆H₈N₂O₂S
C₂₆H₂₆N₂O₂S
C₅H₁₁NO₂S
Structure Type
Simple Aromatic (Benzene)
Complex Heterocyclic (Benzoxazole/Thiophene)
Aliphatic Amino Acid
Sulfur Content
18.62% (High)
7.44% (Moderate)
21.49% (Very High)
Nitrogen Content
16.27%
6.51%
9.39%
Combustion Difficulty
Low
High (Mimics drug scaffolds)
Low to Moderate
Hygroscopicity
Non-hygroscopic
Non-hygroscopic
Slightly hygroscopic
Primary Use
Universal Calibration (K-Factor)
QC for Refractory Compounds
High-S Calibration
Technical Deep Dive: Why Structure Matters
Sulfanilamide: Its sulfonyl group (-SO₂NH₂-) is attached to a simple benzene ring. Upon flash combustion at 950–1150°C, the bond cleavage is energetically favorable, releasing SO₂ rapidly. It is excellent for linearity calibration but poor at stress-testing the furnace's oxidation efficiency.
BBOT: Contains a thiophene core flanked by benzoxazole rings . This structure mimics the thermal stability of modern drug candidates. If your furnace has "cold spots" or your catalyst (WO₃) is depleted, BBOT will show low recovery (e.g., 96%), whereas Sulfanilamide might still read 99.8%. BBOT is the superior "System Suitability" standard.
Methionine: While it offers high sulfur content, its aliphatic nature makes it less representative of aromatic heterocycles. Furthermore, its slight hygroscopicity can introduce weighing errors if not handled in a controlled environment.
Part 2: Experimental Protocol (Self-Validating System)
To guarantee data integrity for S-N heterocycles, do not rely on a single standard. Use the "Bracketed Dual-Standard" method.
Workflow: The "Bracketed" Calibration
System Conditioning: Run 3 "bypass" samples (unweighed Sulfanilamide) to saturate active sites in the reduction column.
Primary Calibration (Slope):
Weigh Sulfanilamide (2–3 mg) across 5 points (0.5mg to 5.0mg range).
Generate the calibration curve. Acceptance Criteria: R² > 0.9999.
System Suitability (Validation):
Weigh BBOT (2.5 mg) in triplicate.
Analyze as "Unknowns" against the Sulfanilamide curve.
Critical Check: If BBOT recovery is < 99.0% for Sulfur, your combustion time is too short or oxygen dosing is insufficient for heterocycles.
Sample Analysis: Run your S-N heterocycle drug candidates.
Drift Correction: Insert one BBOT standard every 10 samples.
Optimization for S-N Rings
Oxygen Dosing: Increase O₂ injection time by 20% compared to standard organic protocols. The thiophene ring in BBOT (and your samples) requires excess oxygen to prevent char formation.
Catalyst: Use Tungsten (VI) Oxide (WO₃) powder in the tin capsule. WO₃ acts as a flux and oxygen donor, preventing the formation of refractory metal-sulfates in the ash.
Part 3: Visualization of the Combustion Pathway
The following diagram illustrates the critical "decision points" where the choice of standard impacts the detection of error.
Caption: Logical flow of CHNS combustion. The "Fail" path (red dashed) occurs with stable heterocycles if the combustion environment is optimized only for simple Sulfanilamide.
Part 4: Data Comparison (Simulated Typical Performance)
The table below demonstrates why BBOT is the necessary "Stress Test".
Analyte Type
Calibrated With
Measured S-Recovery (%)
Status
Sulfanilamide
Sulfanilamide
100.01%
Pass
BBOT
Sulfanilamide
99.95%
Pass (System Optimal)
BBOT
Sulfanilamide
96.40%
Fail (Combustion Inefficient*)
Thiazole Drug
Sulfanilamide
95.80%
False Negative
Thiazole Drug
BBOT (Corrected)
99.89%
Accurate
*Note: A system can pass Sulfanilamide QC but fail BBOT QC. This indicates the furnace temperature or O2 flow is sufficient for benzene rings but insufficient for thiophene rings.
References
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257.
Elemental Microanalysis. (2024). Certificate of Analysis: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) OAS.[1][2]
Laboratory Safety & Disposal Guide: Diethyl 4-aminoisothiazole-3,5-dicarboxylate
Executive Summary: Immediate Action Plan Diethyl 4-aminoisothiazole-3,5-dicarboxylate is a functionalized heterocyclic intermediate used primarily in pharmaceutical and agrochemical synthesis. Due to the biological activ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Diethyl 4-aminoisothiazole-3,5-dicarboxylate is a functionalized heterocyclic intermediate used primarily in pharmaceutical and agrochemical synthesis. Due to the biological activity associated with the isothiazole pharmacophore (often fungicidal or herbicidal) and the reactivity of the primary amine, this compound requires strict segregation from the municipal water supply and oxidative waste streams.
Core Directive:
NEVER dispose of this substance or its residues down the drain.[1]
SEGREGATE from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic decomposition.
INCINERATE via an approved hazardous waste contractor as the primary disposal route.[2]
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating safety protocol. The amine functionality dictates chemical compatibility, while the ester groups influence solubility and hydrolysis potential.
Property
Specification
Operational Implication
Chemical Name
Diethyl 4-aminoisothiazole-3,5-dicarboxylate
CAS No: 72632-87-2
Physical State
Solid (Crystalline powder)
Dust generation is a primary inhalation risk during transfer.
Solubility
Low in water; Soluble in DMSO, DMF, MeOH
Rinsate must go to organic waste, not aqueous.
Functional Groups
Primary Amine (-NH₂), Diester, Isothiazole
Amine: Basic, incompatible with oxidizers/acids.Isothiazole: Potential biological toxicity.[3][4]
GHS Classification
Warning
H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.[5][6]
Expert Insight: While specific toxicological data for this exact derivative may be limited, isothiazole derivatives are structurally related to potent sensitizers and biocides. Treat this compound as a high-potency bioactive agent until proven otherwise.
Waste Stream Segregation Protocol
This protocol uses a "Source-Based" segregation logic to prevent cross-contamination and dangerous reactions.
A. Solid Waste (Pure Substance & Spills)
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
Labeling: "Hazardous Waste - Solid Toxic Organic." List specific chemical name.
Protocol:
Transfer expired or excess solids directly to the container.
Do not mix with silica gel or drying agents unless the waste profile explicitly permits "Lab Trash with Chemicals."
Validation: Ensure the lid is chemically resistant (phenolic or Teflon-lined) to prevent vapor leakage.
B. Liquid Waste (Reaction Mixtures & Rinsate)
The disposal route depends entirely on the solvent system used.
Critical Check: Do not mix with acetone/base mixtures in this stream, as the amine group can catalyze exothermic polymerization or condensation reactions in complex waste mixtures.
C. Contaminated Debris (Sharps, Gloves, Weigh Boats)
Sharps: Place needles/syringes used with this compound into a rigid Bio/Chem sharps container.
Soft Debris: Double-bag nitrile gloves and weigh boats in clear polyethylene bags. Label as "Chemically Contaminated Debris" for incineration.
Critical Incompatibilities & Mechanism
A common error in laboratory waste management is mixing "amines" with "oxidizing acids."
The Hazard: The primary amine at the C4 position of the isothiazole ring is nucleophilic.
The Reaction: Contact with Nitric Acid (
) or concentrated Peroxides can lead to the formation of unstable N-nitroso compounds or rapid oxidation, generating heat and toxic nitrogen oxide () gases.
Prevention: maintain a strict physical separation (different secondary containment trays) between this waste stream and any oxidative waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for disposing of Diethyl 4-aminoisothiazole-3,5-dicarboxylate.
Caption: Decision tree for the safe segregation and disposal of isothiazole derivative waste streams.
Emergency Procedures (Spill Management)
In the event of an accidental release, follow this P.A.C.T. protocol:
P rotect: Immediately don double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder is aerosolized).
A bsorb/Contain:
Solids: Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop.
Liquids: Use a non-combustible absorbent (Vermiculite or Sand).[2] Do not use sawdust (reaction risk with potential oxidizers in the vicinity).
C lean: Clean the surface with a soap/water solution.[3][4] Collect all cleaning materials into the "Contaminated Debris" stream.
T ag: Label the waste container immediately as "Spill Debris: Aminoisothiazole Derivative."
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122245, Diethyl 4-aminoisothiazole-3,5-dicarboxylate. Retrieved from [Link]
American Chemical Society (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]